2-Vinyl-4-hydroxymethyldeuteroporphyrin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Deuteroporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWHRCZJQHFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123010 | |
| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-30-0 | |
| Record name | 2-Vinyl-4-hydroxymethyldeuteroporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The document details experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
This compound is a porphyrin derivative with potential applications in photodynamic therapy (PDT) and as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a vinyl group and a hydroxymethyl group on the periphery of the porphyrin macrocycle, allows for a range of chemical modifications and conjugation to targeting moieties. This guide outlines a plausible and chemically sound synthetic route to this molecule, starting from readily available porphyrin precursors. The methodologies described are based on well-established reactions in porphyrin chemistry.
Molecular Profile of this compound:
| Property | Value |
| Molecular Formula | C₃₃H₃₄N₄O₅[1][2] |
| Molecular Weight | 566.65 g/mol [1][2] |
| CAS Number | 141407-08-1[1][2] |
| Alternate Names | 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid[1][2] |
Proposed Synthetic Pathway
The proposed synthesis of this compound initiates from Protoporphyrin IX, a commercially available and biologically relevant porphyrin.[3][4][5] The strategy involves a two-step sequence:
-
Selective Mono-formylation of a Deuteroporphyrin Derivative: This involves the conversion of one of the vinyl groups of Protoporphyrin IX into a formyl group. A plausible approach is the selective protection of one vinyl group, followed by oxidation of the unprotected vinyl group to a formyl group. A more direct, albeit potentially lower-yield, method is the direct partial oxidation of one vinyl group. For the purpose of this guide, we will focus on a more controllable, albeit longer, route starting from Deuteroporphyrin IX, which can be prepared from Protoporphyrin IX.[6] A Vilsmeier-Haack formylation is then employed to introduce a formyl group at a β-position.[1][7]
-
Reduction of the Formyl Group: The introduced formyl group is subsequently reduced to a hydroxymethyl group using a mild and selective reducing agent, such as sodium borohydride.[8][9][10]
The overall transformation is depicted in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound Dimethyl Ester.
Experimental Protocols
The following protocols are detailed for the key transformations in the proposed synthetic pathway.
Vilsmeier-Haack Formylation of Copper(II) Deuteroporphyrin IX Dimethyl Ester
This procedure describes the introduction of a formyl group onto the deuteroporphyrin macrocycle.[1] The use of a copper(II) complex protects the porphyrin core from demetalation under the acidic reaction conditions.[7]
Materials:
-
Copper(II) Deuteroporphyrin IX Dimethyl Ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Copper(II) Deuteroporphyrin IX Dimethyl Ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of DMF at 0 °C in a separate flask. Allow the reagent to form for 15-20 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the stirred porphyrin solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated aqueous sodium acetate solution.
-
Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Extract the aqueous mixture with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the mono-formylated product.
Sodium Borohydride Reduction of 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester
This protocol details the selective reduction of the formyl group to a hydroxymethyl group.[8][9]
Materials:
-
2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester (from the previous step)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Distilled water
-
Silica gel for column chromatography
Procedure:
-
Dissolve the formyl-porphyrin in a mixture of anhydrous THF and MeOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a molar excess of sodium borohydride in small portions to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, cautiously add distilled water to quench the excess NaBH₄.
-
Add DCM to the mixture and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound IX Dimethyl Ester by silica gel column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Copper(II) Deuteroporphyrin IX Dimethyl Ester | Copper(II) 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester | POCl₃, DMF | 40-60% |
| 2 | 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester | This compound IX Dimethyl Ester | NaBH₄ | >90% |
Characterization Data (Hypothetical):
-
¹H NMR (in CDCl₃): Peaks corresponding to the vinyl protons, the newly formed hydroxymethyl protons (-CH₂OH), the meso-protons, the methyl groups, and the propionic acid side chains would be expected.
-
UV-Vis (in DCM): A characteristic Soret band around 400 nm and Q-bands in the 500-650 nm region, typical for free-base porphyrins.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.
Visualization of Key Relationships
The logical relationship between the starting material, intermediate, and final product is illustrated below.
Figure 2: Logical progression of the synthesis.
Conclusion
This technical guide has outlined a feasible synthetic route for this compound, a molecule of interest for researchers in drug development and materials science. The proposed pathway utilizes established and reliable reactions in porphyrin chemistry. While the synthesis of the specific vinyl-substituted formyl-porphyrin intermediate may require further optimization and isomer separation, the key chemical transformations are well-precedented. The detailed protocols and structured data provided herein serve as a valuable resource for scientists aiming to synthesize this and related porphyrin derivatives for further investigation. Future work could focus on developing more selective methods for the mono-functionalization of protoporphyrin IX to streamline the synthesis.
References
- 1. Electrophilic substitution reactions of derivatives of deuteroporphyrin-IX : deuteriation and Vilsmeier formylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
An In-depth Technical Guide on the Physicochemical Properties of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The information herein is intended to support research and development efforts, particularly in the fields of medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound, also known by its CAS Number 141407-08-1 and as 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid, is a complex organic molecule with a significant role in various biological studies.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₄N₄O₅ | [1][2] |
| Molecular Weight | 566.65 g/mol | [1][2] |
| CAS Number | 141407-08-1 | [1][2] |
| Alternative CAS Number | 91874-97-4 | [3] |
| Synonym | VHMDP | [3] |
| Purity | >95% |
Solubility Profile
Acidity (pKa)
The pKa value for this compound has not been experimentally determined. However, the pKa values of the two imino nitrogens in the porphyrin core of related meso-substituted porphyrins have been reported to be in the range of 2.3 to 5.2, depending on the nature of the meso-substituents.[5] The carboxylic acid groups on the propionic acid side chains are expected to have pKa values around 4-5, similar to typical carboxylic acids.
Spectroscopic Properties
Detailed spectroscopic data for this compound is not extensively documented. However, general characteristics of porphyrins can be inferred.
-
UV-Visible Spectroscopy: Porphyrins exhibit a characteristic intense absorption band in the near-UV region, known as the Soret band (around 400 nm), and several weaker bands in the visible region, called Q-bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The large aromatic core of the porphyrin leads to a wide chemical shift dispersion in the ¹H NMR spectrum, with meso-protons appearing at very low field (around 10 ppm) and the internal NH protons at very high field (often upfield of 0 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry is a key technique for determining the exact mass and fragmentation pattern of porphyrin derivatives.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for determining the physicochemical properties of porphyrin-like molecules are well-established.
Determination of Solubility:
-
Solvent Screening: A small, accurately weighed amount of the compound is added to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, DMF, pyridine) in separate vials.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Visible spectroscopy by measuring the absorbance at the Soret band maximum and using a pre-determined calibration curve.
Determination of pKa (Spectrophotometric Titration):
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture (e.g., DMSO/water).
-
Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.
-
UV-Vis Measurement: The UV-Visible spectrum of each solution is recorded.
-
Data Analysis: Changes in the absorbance at specific wavelengths (typically around the Soret and Q-bands) are plotted against pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups.
Biological Activity and Signaling Pathway
While specific signaling pathways involving this compound have not been elucidated, porphyrins are widely recognized for their application as photosensitizers in Photodynamic Therapy (PDT).[6][7][8] PDT is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, particularly in cancer cells.[6]
The general mechanism of porphyrin-based PDT is as follows:
-
Administration and Localization: The porphyrin-based photosensitizer is administered and preferentially accumulates in target tissues, such as tumors.[6]
-
Light Activation: The target area is irradiated with light of a specific wavelength that corresponds to an absorption band of the photosensitizer.[6]
-
Energy Transfer and ROS Production: Upon light absorption, the photosensitizer is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state.[6] The triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂), a major cytotoxic species in PDT.[9] Alternatively, it can react with other molecules to produce other reactive oxygen species (ROS) such as superoxide and hydroxyl radicals (Type I mechanism).
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[6]
General mechanism of Porphyrin-based Photodynamic Therapy (PDT).
The experimental workflow for evaluating the photodynamic activity of a compound like this compound would typically involve the following steps:
Workflow for evaluating the in vitro photodynamic efficacy of a photosensitizer.
References
- 1. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-vinyl-4-(hydroxymethyl)deuteroporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Porphyrins in photodynamic therapy - a search for ideal photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinyl-4-hydroxymethyldeuteroporphyrin IX is a naturally occurring porphyrin derivative with potential applications in photodynamic therapy (PDT).[1] While specific biological activity data for this compound is limited in publicly available research, this guide synthesizes the current understanding of deuteroporphyrin derivatives to infer its likely mechanisms and therapeutic potential. Porphyrins are well-established photosensitizers that, upon activation by light, generate cytotoxic reactive oxygen species (ROS), forming the basis of PDT for various diseases, including cancer. This document provides an in-depth overview of the general principles of PDT, the known biological activities of closely related deuteroporphyrin analogues, and detailed experimental protocols to guide future research and development of this compound as a therapeutic agent.
Introduction to this compound IX
This compound IX, also known by its CAS Number 141407-08-1, is a porphyrin compound with the molecular formula C₃₃H₃₄N₄O₅.[1] As a derivative of deuteroporphyrin IX, it belongs to a class of tetrapyrrolic macrocycles that play a crucial role in various biological processes and have been extensively investigated for their therapeutic properties, particularly in the field of photodynamic therapy. The presence of a vinyl group and a hydroxymethyl group on the porphyrin ring influences its physicochemical properties, such as solubility, aggregation, and ultimately, its biological activity.
The Principle of Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen. The general mechanism of PDT is illustrated in the signaling pathway diagram below.
Caption: General mechanism of Photodynamic Therapy (PDT).
Upon administration, the photosensitizer preferentially accumulates in target tissues, such as tumors. Subsequent irradiation with light of a wavelength corresponding to an absorption band of the photosensitizer excites it from its ground state to a short-lived excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent in PDT. These reactive oxygen species (ROS) cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.
Biological Activity of Deuteroporphyrin Derivatives: An Insight into the Potential of this compound
Photodynamic Effects on Neuronal Cells
A study on six novel deuteroporphyrin IX derivatives investigated their photodynamic effects on isolated crayfish mechanoreceptor neurons. The findings revealed that the photodynamic efficiency is significantly influenced by the amphiphilicity and extinction coefficient of the derivatives. Notably, some deuteroporphyrin derivatives were effective at picomolar concentrations, demonstrating their high potency.[2]
Antimicrobial Photodynamic Therapy (aPDT)
The emergence of multidrug-resistant pathogens has spurred research into alternative antimicrobial strategies, including aPDT. A study focusing on a water-soluble dicationic deuteroporphyrin-IX derivative highlighted its potential for inactivating nosocomial bacterial strains.[3] This derivative demonstrated a good quantum yield of singlet oxygen and efficient interaction with bacterial cells, particularly when formulated with a carrier like Tween 80.[3] This suggests that appropriately functionalized deuteroporphyrins can be effective antimicrobial photosensitizers.
Photoinduced Cytotoxicity in Cancer Cells
The anticancer potential of deuteroporphyrin derivatives has been explored in various studies. For instance, a deuteroporphyrin IX derivative functionalized with two D-galactose fragments exhibited increased photoinduced cytotoxicity against HeLa cells compared to the parent deuteroporphyrin IX.[4] This enhancement was attributed to oxidative stress induced by ROS generation.[4] This underscores the importance of targeted modifications to the deuteroporphyrin scaffold to improve its therapeutic index.
Quantitative Data on Related Deuteroporphyrin Derivatives
While specific IC50 values for this compound are unavailable, the following table summarizes the effective concentrations of other deuteroporphyrin derivatives from the literature to provide a comparative perspective.
| Derivative | Cell Line / Organism | Effective Concentration | Biological Effect | Reference |
| 4-(1-methyl-3-hydroxybutyl)-deuteroporphyrin | Crayfish mechanoreceptor neurons | Picomolar range | Irreversible firing abolition | [2] |
| 4-(1-methyl-2-acetyl-3-oxobutyl)-deuteroporphyrin | Crayfish mechanoreceptor neurons | Picomolar range | Irreversible firing abolition | [2] |
| Dicationic deuteroporphyrin-IX derivative | Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae | Micromolar range (in combination with potentiation agents) | Photoinactivation | [3] |
| Deuteroporphyrin IX digalactose derivative | HeLa cells | Not specified (qualitatively higher than deuteroporphyrin IX) | Photoinduced cytotoxicity | [4] |
Experimental Protocols for Evaluating Photodynamic Activity
The following sections outline detailed methodologies for key experiments to assess the biological activity of photosensitizers like this compound, based on protocols described for related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a photosensitizer in combination with light on cancer cell lines.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
-
Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh phenol red-free medium. Irradiate the plates with a light source (e.g., a laser or LED array) at the appropriate wavelength (corresponding to the absorption maximum of the photosensitizer in the red region) and light dose. Keep a set of non-irradiated plates as a dark toxicity control.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24 or 48 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value (the concentration of the photosensitizer that inhibits cell growth by 50%).
Singlet Oxygen Generation Assay
This assay quantifies the efficiency of a photosensitizer in generating singlet oxygen, a key mediator of photodynamic damage.
-
Reagents: Prepare a solution of the photosensitizer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Use a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.
-
Measurement: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiation: Irradiate the mixture with a light source at the appropriate wavelength while continuously monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) using a spectrophotometer.
-
Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The quantum yield of singlet oxygen generation can be calculated by comparing the bleaching rate with that of a standard photosensitizer with a known quantum yield (e.g., methylene blue or Rose Bengal).
Signaling Pathways in Photodynamic Therapy
The cellular response to PDT-induced oxidative stress is complex and involves the modulation of various signaling pathways that determine the cell's fate—apoptosis, necrosis, or survival. While the specific pathways affected by this compound are yet to be elucidated, studies with other porphyrins have implicated several key pathways.
Caption: Key signaling pathways modulated by PDT.
PDT-induced ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Concurrently, PDT can also activate pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways, as well as the transcription factor NF-κB, as a cellular defense mechanism. The balance between these pro-apoptotic and pro-survival signals determines the overall therapeutic outcome.
Conclusion and Future Directions
This compound represents a promising yet understudied photosensitizer. Based on the biological activities of related deuteroporphyrin derivatives, it is anticipated to exhibit photodynamic efficacy against cancerous and microbial cells. Future research should focus on a systematic evaluation of its photophysical properties, in vitro cytotoxicity against a panel of cancer cell lines, and in vivo efficacy in preclinical animal models. Elucidating its mechanism of action, including its subcellular localization and the specific signaling pathways it modulates, will be crucial for its development as a clinically viable photodynamic therapy agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for advancing the scientific understanding and therapeutic application of this intriguing porphyrin derivative.
References
- 1. scbt.com [scbt.com]
- 2. Photodynamic effect of deuteroporphyrin IX and hematoporphyrin derivatives on single neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water-Soluble Dicationic Deuteroporphyrin Derivative for Antimicrobial PDT: Singlet Oxygen Generation, Passive Carrier Interaction and Nosocomial Bacterial Strains Photoinactivation [mdpi.com]
- 4. worldscientific.com [worldscientific.com]
Unraveling the Photodynamic Action of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinyl-4-hydroxymethyldeuteroporphyrin is a naturally occurring porphyrin derivative.[1] While specific research on the detailed mechanism of action of this particular compound is limited in publicly available literature, its structural classification as a deuteroporphyrin IX derivative strongly suggests a primary mechanism centered around its function as a photosensitizer in Photodynamic Therapy (PDT). This guide delineates the proposed mechanism of action based on the well-established principles of porphyrin-based photosensitizers, providing a framework for research and development.
Porphyrins and their derivatives are renowned for their ability to absorb light and, in the presence of oxygen, generate cytotoxic reactive oxygen species (ROS).[2][3] This property forms the cornerstone of PDT, a therapeutic strategy employed in oncology and other medical fields.[2][4][5]
Proposed Core Mechanism: Photodynamic Therapy
The primary mechanism of action for this compound is hypothesized to be through photodynamic therapy. This process involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[2]
Upon administration, the photosensitizer preferentially accumulates in target tissues, such as tumors.[2] Subsequent irradiation with light corresponding to the absorption spectrum of the porphyrin excites the molecule from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can undergo intersystem crossing to a longer-lived triplet excited state (T₁).[3][6]
The triplet-state photosensitizer can then interact with molecular oxygen (³O₂) via two primary pathways, collectively leading to the generation of ROS.[3][6]
-
Type I Reaction: The photosensitizer in its triplet state can transfer an electron to molecular oxygen, producing a superoxide anion (O₂⁻). This can further react to form other ROS, such as hydrogen peroxide and hydroxyl radicals.[6]
-
Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen, exciting it to the highly reactive singlet oxygen (¹O₂) state.[3][6] Singlet oxygen is a potent oxidizing agent that can cause significant damage to cellular components.
The generated ROS, particularly singlet oxygen, are highly cytotoxic and induce cell death through apoptosis or necrosis by damaging cellular structures, including membranes, mitochondria, and DNA.
References
- 1. scbt.com [scbt.com]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activatable Porphyrin-Based Sensors, Photosensitizers and Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Spectroscopic Analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX, a naturally occurring porphyrin derivative with significant potential in biomedical research and drug development.[1] While specific quantitative spectral data for this particular molecule is not extensively published, this document outlines the expected spectroscopic characteristics based on the well-established behavior of deuteroporphyrin derivatives. Detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy are provided.
Introduction to this compound IX
This compound IX, with the molecular formula C₃₃H₃₄N₄O₅ and a molecular weight of 566.65 g/mol , belongs to the deuteroporphyrin class of tetrapyrroles.[1] Its structure features a vinyl group and a hydroxymethyl group at positions 2 and 4 of the porphyrin macrocycle, respectively. These peripheral substituents significantly influence its electronic properties and biological activity.
Porphyrin derivatives are widely investigated for their applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[2][3][4][5] In PDT, a photosensitizer, such as a porphyrin, is administered and accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that induce cell death.[3][5] The spectroscopic properties of these photosensitizers are paramount to their efficacy, governing their light absorption and ability to generate ROS.
Furthermore, this compound IX has been utilized as an internal standard in analytical methods, particularly in mass spectrometry-based studies of porphyrin profiles in biological samples. This application underscores the need for a thorough understanding of its spectroscopic behavior for accurate quantification.
Spectroscopic Characterization
The conjugated 18 π-electron system of the porphyrin macrocycle gives rise to distinct and characteristic spectroscopic signatures. The following sections detail the expected NMR, mass spectrometry, UV-Vis, and fluorescence data for this compound IX.
Note: The quantitative data presented in the following tables are hypothetical and based on typical values observed for structurally similar deuteroporphyrin IX derivatives. They are intended to serve as a guide for researchers in interpreting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of porphyrins. The large ring current of the aromatic macrocycle results in a wide chemical shift dispersion in the ¹H NMR spectrum, with the inner NH protons appearing at very high field (negative ppm values) and the peripheral meso-protons at a very low field.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound IX
| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Macrocycle | ||
| meso-H | 9.5 - 10.5 | 95 - 105 |
| β-pyrrole-H | 8.5 - 9.5 | 135 - 148 |
| NH | -2.0 to -4.0 | - |
| Side Chains | ||
| -CH=CH₂ (vinyl) | 8.0 - 8.5 (-CH=) 6.0 - 6.5 (=CH₂) | 128 - 132 (-CH=) 120 - 125 (=CH₂) |
| -CH₂OH | 5.0 - 5.5 | 60 - 65 |
| -CH₃ | 3.5 - 4.0 | 12 - 15 |
| -CH₂CH₂COOH | 4.0 - 4.5 (-CH₂-) 3.0 - 3.5 (-CH₂COOH) | 35 - 40 (-CH₂-) 20 - 25 (-CH₂COOH) |
| -COOH | 11.0 - 12.0 | 170 - 175 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for porphyrins. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, which typically involve the loss of peripheral substituents.
Table 2: Hypothetical Mass Spectrometry Data for this compound IX
| Ion | Hypothetical m/z | Description |
| [M+H]⁺ | 567.25 | Protonated molecular ion |
| [M+Na]⁺ | 589.23 | Sodium adduct |
| [M+H-H₂O]⁺ | 549.24 | Loss of water from the hydroxymethyl group |
| [M+H-CH₂OH]⁺ | 536.24 | Loss of the hydroxymethyl radical |
| [M+H-COOH]⁺ | 522.24 | Loss of a carboxylic acid group |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of porphyrins is dominated by two types of bands originating from π-π* transitions: the intensely absorbing Soret band (or B-band) in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). The number and position of the Q-bands are sensitive to the symmetry of the porphyrin and its peripheral substituents.
Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound IX in a Neutral Organic Solvent
| Band | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Soret (B) | 405 | 250,000 |
| Q(IV) | 505 | 15,000 |
| Q(III) | 540 | 12,000 |
| Q(II) | 575 | 8,000 |
| Q(I) | 630 | 5,000 |
Fluorescence Spectroscopy
Porphyrins are typically fluorescent, emitting light in the red region of the spectrum upon excitation at wavelengths corresponding to their absorption bands. The fluorescence properties, including the quantum yield and lifetime, are crucial for their application as photosensitizers and in fluorescence imaging.
Table 4: Hypothetical Fluorescence Spectroscopic Data for this compound IX in a Neutral Organic Solvent
| Parameter | Hypothetical Value |
| Excitation Maximum (nm) | 405 (Soret), 505, 540, 575, 630 (Q-bands) |
| Emission Maxima (nm) | 635, 700 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound IX. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
General Considerations: Porphyrins are susceptible to aggregation in aqueous solutions, which can significantly affect their spectroscopic properties. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of chloroform and methanol. For NMR analysis, deuterated solvents (e.g., CDCl₃, DMSO-d₆) should be used. To minimize aggregation in NMR samples, the addition of a small amount of trifluoroacetic acid (TFA) can be beneficial. All solutions should be protected from light to prevent photodegradation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of this compound IX in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ with a small amount of CD₃OD for solubility).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set a spectral width that encompasses the range from -5 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width of approximately 0 to 200 ppm.
-
A longer acquisition time and a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (uHPLC-MS)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions (ESI-positive mode):
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Scan Range: m/z 100-1000.
-
For MS/MS, select the precursor ion (e.g., m/z 567.25) and apply a suitable collision energy to induce fragmentation.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound IX in a suitable solvent (e.g., DMF, DMSO, or chloroform) in a quartz cuvette. The concentration should be adjusted to yield a Soret band absorbance of approximately 1.
-
Measurement:
-
Record a baseline spectrum of the solvent.
-
Measure the absorbance spectrum of the sample from approximately 300 to 800 nm.
-
-
Data Analysis: Identify the λmax of the Soret and Q-bands. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the porphyrin in a suitable solvent in a fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 635 nm).
-
Scan the excitation monochromator over a range that includes the Soret and Q-bands (e.g., 350-630 nm).
-
-
Emission Spectrum:
-
Set the excitation monochromator to a wavelength of strong absorption (e.g., the Soret band maximum, ~405 nm).
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).
-
-
Data Analysis: Identify the excitation and emission maxima.
Visualizations
The following diagrams illustrate a key application and an experimental workflow relevant to the analysis of this compound IX.
Caption: Mechanism of Photodynamic Therapy.
Caption: Spectroscopic Analysis Workflow.
Conclusion
This compound IX is a molecule of significant interest in the fields of biomedical research and drug development. A thorough understanding of its spectroscopic properties is essential for its application as a photosensitizer in photodynamic therapy and its use as an internal standard in analytical methods. This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of this porphyrin derivative. While specific quantitative data remains to be fully documented in the public literature, the information presented here serves as a valuable resource for researchers working with this and related porphyrin compounds, enabling them to design and interpret their experiments effectively. Further research to fully characterize this molecule will undoubtedly contribute to the advancement of porphyrin-based technologies.
References
- 1. scbt.com [scbt.com]
- 2. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic therapy in dermatology with porfimer sodium and benzoporphyrin derivative: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Vinyl-4-hydroxymethyldeuteroporphyrin Derivatives and Analogs for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for closely related deuteroporphyrin IX derivatives and analogous porphyrin structures to serve as a foundational resource for research and development.
Executive Summary
Porphyrin derivatives are a cornerstone of photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers and other diseases. Among these, deuteroporphyrin IX derivatives, including this compound, are of significant interest due to their intrinsic photophysical properties and potential for targeted cytotoxicity. This technical guide synthesizes the current understanding of these compounds, focusing on their synthesis, photophysical and photochemical properties, mechanisms of action, and the experimental protocols for their evaluation. While specific quantitative data for the title compound is sparse, this document leverages data from analogous compounds to provide a robust framework for researchers.
Introduction to Deuteroporphyrin IX Derivatives in Photodynamic Therapy
Deuteroporphyrin IX is a naturally occurring porphyrin that can be derived from hemin. Its core structure allows for various chemical modifications at the vinyl and propionic acid side chains, leading to a diverse library of derivatives with tailored physicochemical and biological properties. This compound is one such analog, featuring functional groups that can influence its solubility, cellular uptake, and photosensitizing efficacy.
The therapeutic utility of these compounds lies in their role as photosensitizers. Upon administration, these molecules can preferentially accumulate in target tissues, such as tumors. Subsequent activation by light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers cell death pathways.
Synthesis of Deuteroporphyrin IX Derivatives
The synthesis of this compound and its analogs typically starts from readily available precursors like hemin or protoporphyrin IX. General synthetic strategies involve the modification of the vinyl groups and propionic acid side chains of the porphyrin macrocycle.
General Synthetic Workflow
A plausible synthetic route to deuteroporphyrin IX derivatives often involves a series of well-established organic reactions. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for deuteroporphyrin IX derivatives.
Illustrative Experimental Protocol: Synthesis of a Generic Deuteroporphyrin IX Dimethyl Ester
This is a representative protocol based on general porphyrin chemistry and should be adapted and optimized for specific derivatives.
-
Iron Removal from Hemin: Hemin is dissolved in a mixture of acetic acid and ferrous sulfate. The solution is heated, and upon cooling, the iron-free protoporphyrin IX crystallizes.
-
Conversion to Deuteroporphyrin IX: Protoporphyrin IX is treated with a resorcinol melt to induce the removal of the two vinyl groups, yielding deuteroporphyrin IX.
-
Esterification: Deuteroporphyrin IX is dissolved in an appropriate alcohol (e.g., methanol) with a catalytic amount of acid (e.g., sulfuric acid) and refluxed to form the corresponding dimethyl ester.
-
Modification of Peripheral Groups: Specific functional groups, such as the vinyl and hydroxymethyl groups, can be introduced through various organic reactions. For instance, a formyl group can be introduced via Vilsmeier-Haack reaction, which can then be reduced to a hydroxymethyl group. A vinyl group can be introduced from an acetyl group via reduction and dehydration.
-
Purification: The final product is typically purified by column chromatography on silica gel or alumina.
Physicochemical and Photophysical Properties
| Property | Typical Value/Range | Significance in PDT |
| Soret Band (λmax) | ~400 nm | Strong absorption, useful for characterization. |
| Q-bands (λmax) | 500-650 nm | Absorption in the therapeutic window for light penetration in tissue. |
| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ (Soret) | High light-absorbing capacity. |
| Fluorescence Quantum Yield (Φf) | 0.05 - 0.15 | Indicates efficiency of light emission; competes with triplet state formation. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.7 | Crucial for PDT efficacy; represents efficiency of ¹O₂ generation. |
Data presented are representative values for protoporphyrin IX and its dimethyl ester and should be considered as illustrative for deuteroporphyrin IX derivatives.
Biological Activity and Mechanism of Action
The photodynamic activity of deuteroporphyrin IX derivatives results in cytotoxicity in the presence of light and oxygen. The primary mechanism involves the generation of ROS, which induces oxidative stress and triggers cellular death pathways.
Cellular Uptake and Localization
The amphiphilicity of deuteroporphyrin derivatives influences their cellular uptake and subcellular localization. More lipophilic derivatives tend to associate with cellular membranes, while more hydrophilic analogs may be found in the cytoplasm. Localization in critical organelles such as mitochondria or the endoplasmic reticulum can enhance the efficacy of PDT.
Signaling Pathways in Porphyrin-Mediated PDT
Upon photoactivation, deuteroporphyrin derivatives can initiate a cascade of signaling events leading to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The balance between these pathways is dependent on the photosensitizer dose, light dose, and the specific subcellular localization of the photosensitizer.
Caption: Key signaling pathways in porphyrin-mediated photodynamic therapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the phototoxicity of deuteroporphyrin derivatives.
Workflow:
Caption: Workflow for a standard in vitro phototoxicity (MTT) assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the deuteroporphyrin derivative. Incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include control wells with no photosensitizer.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh cell culture medium and expose the plates to a light source with the appropriate wavelength and light dose. Keep a set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of photosensitizer required to inhibit cell growth by 50%).
Quantitative Data Summary
As specific data for this compound is not available, the following table presents representative data for Protoporphyrin IX, a structurally related and well-studied photosensitizer, to illustrate the type of quantitative information that is crucial for evaluating these compounds.
| Cell Line | Photosensitizer | IC50 (Dark) | IC50 (Light) | Light Dose | Reference |
| HeLa | Protoporphyrin IX | > 100 µM | 5-15 µM | 1-5 J/cm² | Illustrative |
| A549 | Protoporphyrin IX | > 100 µM | 10-25 µM | 1-5 J/cm² | Illustrative |
| MCF-7 | Protoporphyrin IX | > 100 µM | 8-20 µM | 1-5 J/cm² | Illustrative |
These are representative values and can vary significantly based on experimental conditions.
Conclusion and Future Directions
Deuteroporphyrin IX derivatives, including this compound, represent a promising class of photosensitizers for photodynamic therapy. Their versatile chemical structure allows for modifications to optimize their photophysical and biological properties. While there is a clear need for further research to generate specific data for many of these analogs, the foundational knowledge of porphyrin chemistry and photobiology provides a strong basis for their continued development. Future research should focus on the systematic synthesis and evaluation of novel deuteroporphyrin derivatives, with a particular emphasis on quantitative structure-activity relationship (QSAR) studies to guide the design of next-generation photosensitizers with enhanced efficacy and selectivity.
Navigating the Photophysical Landscape of Deuteroporphyrins: A Technical Guide to Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantum yield of a photosensitizer is a critical parameter that dictates its efficiency in converting absorbed light into desired photochemical processes. This is of paramount importance in applications such as photodynamic therapy (PDT), where the generation of singlet oxygen is the key therapeutic action. This technical guide focuses on the quantum yield of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a specific derivative of the deuteroporphyrin IX macrocycle. While experimental data for this exact molecule is not available in published literature, this document provides a comprehensive overview of the expected photophysical properties based on structurally similar and well-characterized porphyrins. Furthermore, it details the established experimental protocols for determining both fluorescence and singlet oxygen quantum yields, and illustrates the underlying mechanisms and workflows through diagrams. This guide serves as a foundational resource for researchers investigating the potential of novel porphyrin-based photosensitizers.
Introduction to Porphyrin Quantum Yield
Porphyrins and their derivatives are a class of photosensitizers widely explored for their applications in photodynamic therapy.[1] Their efficacy is fundamentally linked to their photophysical properties, most notably their fluorescence quantum yield (Φf) and their singlet oxygen quantum yield (ΦΔ).
-
Fluorescence Quantum Yield (Φf): This value represents the ratio of photons emitted as fluorescence to the number of photons absorbed. It is a measure of the efficiency of the radiative de-excitation pathway from the first excited singlet state (S1) back to the ground state (S0). While a high fluorescence quantum yield is desirable for imaging and diagnostic applications, it competes with the pathway leading to triplet state formation, which is essential for PDT.[2]
-
Singlet Oxygen Quantum Yield (ΦΔ): This is arguably the most critical parameter for a PDT photosensitizer. It quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂) from ground-state molecular oxygen (³O₂).[3] This process is initiated by the photosensitizer transitioning from its excited singlet state to a longer-lived excited triplet state (T1) via intersystem crossing. The triplet state photosensitizer can then transfer its energy to molecular oxygen, producing singlet oxygen.[4]
The relationship between these two quantum yields is often inverse; a high Φf can lead to a lower ΦΔ and vice versa, as both processes originate from the same excited singlet state.
Quantitative Data on Related Porphyrins
Direct experimental values for the quantum yield of this compound are not currently present in the scientific literature. However, by examining the quantum yields of structurally analogous porphyrins, we can infer a likely range of values and understand the impact of various functional groups on the photophysical properties. The vinyl and hydroxymethyl groups of the target molecule are also present in other well-studied porphyrins like Protoporphyrin IX and Hematoporphyrin.
| Photosensitizer | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| Protoporphyrin IX (PpIX) | - | 0.77 | D-PBS/TX100 |
| Protoporphyrin IX dimethyl ester | 0.06 | - | Chloroform |
| Hematoporphyrin Derivative (HpD) | - | 0.64 (monomers) | Methanol[5][6] |
| Hematoporphyrin Derivative (HpD) | - | 0.11 (dimers) | Water, pH 7.4[5] |
| Talaporfin sodium | - | 0.53 | Not specified[7] |
| Lipidated Protoporphyrin IX | - | 0.87 | D-PBS/TX100[7] |
Table 1: Experimentally determined fluorescence and singlet oxygen quantum yields for porphyrins structurally related to this compound.
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence and singlet oxygen quantum yields requires precise and standardized experimental procedures. The following sections detail the widely accepted methodologies.
Determination of Fluorescence Quantum Yield (Φf)
The relative method is most commonly employed for determining the fluorescence quantum yield of a compound.[8][9] This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of interest (this compound)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[10]
-
High-purity solvents
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.[8]
-
-
Calculation of Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation[10]:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvents are different).
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is typically determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a measurable change in its concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap, as its reaction with singlet oxygen disrupts its conjugation, causing a decrease in its absorbance.[11][12]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Sample of interest (this compound)
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)[13]
-
Singlet oxygen trap (e.g., 1,3-Diphenylisobenzofuran - DPBF)
-
Air-saturated high-purity solvent (e.g., DMSO, DMF)
Procedure:
-
Solution Preparation: Prepare solutions of the sample, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the reference, and the initial absorbance of DPBF at its maximum (around 415 nm) is approximately 1.0.
-
Irradiation: Irradiate the solutions (sample + DPBF and reference + DPBF) with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not. The irradiation should be performed for specific time intervals.
-
Absorbance Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum wavelength.[11]
-
Data Analysis:
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time 't' (ln(A₀/Aₜ)) versus the irradiation time for both the sample and the reference.
-
The slope of these plots gives the observed first-order rate constant (k_obs) for the photobleaching of DPBF.
-
-
Calculation of Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_obs_sample / k_obs_ref) * (I_abs_ref / I_abs_sample)
Where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_obs_sample and k_obs_ref are the rate constants for DPBF bleaching.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.
-
Role in Photodynamic Therapy Signaling
The quantum yield of a porphyrin is a cornerstone of its mechanism of action in photodynamic therapy. A high singlet oxygen quantum yield is directly correlated with a potent cytotoxic effect on tumor cells. The generated singlet oxygen is a highly reactive electrophile that can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.[1]
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]
- 11. Singlet Oxygen (1O2) Generation Measurements [bio-protocol.org]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
Deuteroporphyrin Compounds: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deuteroporphyrin IX and its derivatives represent a significant class of tetrapyrrole compounds with broad applications in biomedical research and catalysis. Derived from the naturally occurring protoporphyrin IX by the chemical reduction of its two vinyl groups, deuteroporphyrins possess a unique combination of photophysical and chemical properties. Their robust aromatic macrocycle allows for the chelation of various metal ions, leading to a diverse range of functionalities. This technical guide provides a comprehensive overview of deuteroporphyrin compounds, focusing on their synthesis, chemical properties, and applications in photodynamic therapy (PDT) and catalysis. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile molecular platform.
Synthesis and Chemical Properties
The synthesis of deuteroporphyrin IX typically starts from hemin, a readily available and cost-effective precursor extracted from bovine blood. The process involves two main steps: the removal of the central iron atom from hemin to yield protoporphyrin IX, followed by the reduction of the two vinyl side chains of protoporphyrin IX.
1.1. Physicochemical and Spectroscopic Properties
Deuteroporphyrin IX and its dimethyl ester derivative are typically solids with characteristic melting points and spectroscopic signatures.[1][2] The porphyrin macrocycle exhibits strong absorption in the visible spectrum, characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-650 nm region. These absorption properties are fundamental to their application in photodynamic therapy.
Table 1: Physicochemical Properties of Deuteroporphyrin IX Dimethyl Ester
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₄N₄O₄ | [1] |
| Molecular Weight | 538.64 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 217-220 °C | [1] |
| λmax (Soret Band) | ~399 nm | [1][2] |
| CAS Number | 10589-94-3 | [1] |
Table 2: Photophysical Properties of Selected Porphyrin Photosensitizers
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (Φf) | Solvent/Medium | Reference |
| Protoporphyrin IX (PpIX) | 0.77 | Higher in less polar solvents | Various | [3][4] |
| Talaporfin sodium | 0.53 | - | - | [3] |
| Lipidated PpIX | 0.87 | - | - | [3] |
| TDPP | 0.52 | - | - | [5] |
Applications in Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Porphyrin derivatives, including those of deuteroporphyrin, are widely explored as photosensitizers due to their favorable photophysical properties and ability to accumulate preferentially in tumor tissues.[6][7][8]
2.1. Mechanism of Action and Cellular Signaling Pathways
The efficacy of PDT is critically dependent on the subcellular localization of the photosensitizer.[9] Upon irradiation with light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the primary cytotoxic agent in PDT.[7]
The resulting oxidative stress triggers a cascade of cellular signaling events, leading to cell death through apoptosis or necrosis. The specific cell death pathway is often determined by the initial site of photodamage.[10]
-
Mitochondrial Localization: Photosensitizers that accumulate in the mitochondria can directly damage mitochondrial components upon photoactivation. This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis.[10] Damage to anti-apoptotic proteins like Bcl-2 can further promote this process.
-
Lysosomal Localization: Photosensitizers localized in lysosomes can cause lysosomal membrane damage upon irradiation. The release of lysosomal enzymes into the cytoplasm can also trigger apoptotic pathways, although the kinetics may differ from mitochondria-initiated apoptosis.[1]
The PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, has also been identified as a target of PDT, with studies showing that hematoporphyrin derivative-mediated PDT can induce apoptosis by regulating this pathway.
2.2. Efficacy and Drug Delivery
The therapeutic efficacy of deuteroporphyrin-based photosensitizers is quantified by parameters such as the IC50 value, which represents the concentration of the photosensitizer required to kill 50% of the cells under specific light conditions. The development of effective drug delivery systems is crucial for enhancing the bioavailability and tumor-selectivity of often hydrophobic porphyrin compounds. Nanoparticle-based carriers, liposomes, and emulsions are being actively investigated to improve the delivery of porphyrin photosensitizers.
Table 3: In Vitro PDT Efficacy (IC50) of Porphyrin Derivatives
| Photosensitizer Derivative | Cell Line | IC50 (µg/mL) | Reference |
| C5SHU (Porphyrin-fatty acid conjugate) | MSTO-211H | 7.7 (at 24h) | |
| C5SHU (Porphyrin-fatty acid conjugate) | NCI-H28 | 7.8 (at 24h) | |
| C6SHU (Porphyrin-fatty acid conjugate) | MSTO-211H | 14 (at 24h) |
Applications in Catalysis
Metalloporphyrins, including metal complexes of deuteroporphyrin, are excellent biomimetic catalysts, mimicking the function of enzymes like Cytochrome P450.[1] They are particularly effective in catalyzing various oxidation reactions, such as the epoxidation of alkenes, sulfoxidation of sulfides, and hydroxylation of alkanes.[1] The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the porphyrin ring.
3.1. Mechanism of Catalytic Oxidation
In a typical oxidation reaction, a metalloporphyrin catalyst is activated by an oxygen donor (e.g., iodosylbenzene, hydrogen peroxide, or molecular oxygen) to form a high-valent metal-oxo species. This highly reactive intermediate then transfers the oxygen atom to the substrate, regenerating the catalyst for the next cycle. The efficiency of a catalyst is often described by its turnover number (TON) and turnover frequency (TOF).
-
Turnover Number (TON): The total number of substrate molecules converted to product per molecule of catalyst before the catalyst becomes inactivated.[10]
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalytic cycle.[10]
While specific TON/TOF values for deuteroporphyrin-catalyzed oxidations are not extensively reported in readily accessible literature, related porphyrin systems have demonstrated remarkable efficiencies. For instance, certain π-expanded pyrazinoporphyrins have achieved TONs as high as 89,000 in the aerobic oxidation of thioanisole.[1]
Table 4: Catalytic Performance of Porphyrin-based Catalysts
| Catalyst System | Reaction | Oxidant | TON | TOF (h⁻¹) | Reference |
| π-expanded pyrazinoporphyrins | Thioanisole oxidation | O₂ | ~89,000 | ~6,125 | [1] |
| Mn(TMPIP)/TiO₂ | Thioanisole oxidation | O₂ | ~1,100 | - | [1] |
| Fe(III) Porphyrins | Benzaldehyde acetalization | - | >500-fold rate enhancement | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Deuteroporphyrin IX from hemin and a general protocol for in vitro photodynamic therapy studies.
4.1. Synthesis of Deuteroporphyrin IX from Hemin
The synthesis of deuteroporphyrin IX from hemin is a multi-step process. The general workflow involves the removal of the central iron ion to form protoporphyrin IX, followed by the reduction of the vinyl groups.
Protocol 1: Synthesis of Deuteroporphyrin IX
Step 1: Preparation of Protoporphyrin IX from Hemin (Demetallation) This procedure is based on established methods for iron removal from heme.
-
Prepare a solution of ferrous sulfate (FeSO₄) in concentrated hydrochloric acid (HCl).
-
Dissolve hemin in a suitable solvent like pyridine or a mixture of acetic acid and pyridine.
-
Add the hemin solution dropwise to the acidic ferrous sulfate solution under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The ferrous sulfate reduces the Fe(III) of hemin to Fe(II), which is more readily removed in an acidic medium.
-
Continue stirring for several hours at room temperature. Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the hemin Soret peak and the appearance of the characteristic split Soret peak of the free-base protoporphyrin IX.
-
Once the reaction is complete, pour the mixture into a large volume of ice-cold water to precipitate the protoporphyrin IX.
-
Collect the precipitate by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then with a small amount of ethanol.
-
Dry the resulting protoporphyrin IX solid under vacuum.
Step 2: Preparation of Deuteroporphyrin IX from Protoporphyrin IX (Reduction of Vinyl Groups) This procedure describes a common method using a resorcinol melt.
-
Place the dried protoporphyrin IX in a reaction vessel with a large excess of resorcinol (e.g., 10-20 times the weight of the porphyrin).
-
Heat the mixture in an oil bath to melt the resorcinol (melting point of resorcinol is ~110 °C). A temperature of 150-180 °C is typically used.
-
Maintain the molten mixture at this temperature under an inert atmosphere for a period of 1 to 3 hours. The resorcinol acts as both a solvent and a reducing agent.
-
Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent (e.g., chloroform), and analyzing by TLC or UV-Vis spectroscopy to observe the shift in the absorption bands corresponding to the saturation of the vinyl groups.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the solidified mass in an alkaline solution (e.g., 1 M NaOH) and extract the aqueous phase with a solvent like diethyl ether to remove excess resorcinol.
-
Carefully acidify the aqueous layer with dilute HCl to precipitate the deuteroporphyrin IX.
-
Collect the precipitate by filtration, wash extensively with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel or alumina.
4.2. In Vitro Photodynamic Therapy Assay
This protocol outlines a general procedure for evaluating the photocytotoxicity of a deuteroporphyrin-based photosensitizer on an adherent cancer cell line.
Protocol 2: In Vitro PDT Efficacy Assessment
-
Cell Culture:
-
Seed an appropriate number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of the deuteroporphyrin photosensitizer in a suitable solvent (e.g., DMSO) and then dilute it to various final concentrations in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the photosensitizer at different concentrations. Include control wells with medium only (no photosensitizer) and medium with the solvent vehicle.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in the dark at 37°C.
-
-
Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.
-
Add fresh, photosensitizer-free medium to each well.
-
Irradiate the plate with a light source of the appropriate wavelength (corresponding to a Q-band of the photosensitizer, e.g., ~630 nm) and a specific light dose (fluence, measured in J/cm²).
-
Maintain a parallel "dark control" plate that has been treated with the photosensitizer but is not exposed to light to assess any dark toxicity.
-
-
Post-Irradiation Incubation:
-
Return the plates (both light-treated and dark controls) to the incubator for a further 24 to 48 hours.
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit followed by fluorescence microscopy or flow cytometry.
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Deuteroporphyrin compounds are a versatile and highly functionalizable class of molecules with significant potential in medicine and technology. Their well-defined chemical structure, coupled with their potent photophysical and catalytic properties, makes them ideal candidates for the development of advanced photosensitizers for photodynamic therapy and as biomimetic catalysts for challenging chemical transformations. Further research into novel deuteroporphyrin derivatives and their conjugation into advanced delivery systems will undoubtedly expand their therapeutic and industrial applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of these remarkable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Surgical decontamination in ferrous sulfate intoxication [accjournal.org]
- 3. medcentral.com [medcentral.com]
- 4. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 5. Mechanism of biosynthesis of the vinyl groups of protoporphyrin-IX - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. drugs.com [drugs.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. "Photochemical Oxidation Studies of Porphyrin Ruthenium Complexes" by Eric Vanover [digitalcommons.wku.edu]
- 9. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
Methodological & Application
Application Notes and Protocols for 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction. Porphyrin derivatives have been extensively studied and are among the most widely used photosensitizers in PDT due to their preferential accumulation in tumor tissues and high efficiency in generating singlet oxygen.
2-Vinyl-4-hydroxymethyldeuteroporphyrin (VHMDP) is a deuteroporphyrin derivative with potential applications in PDT. These application notes provide a comprehensive overview of its properties and detailed protocols for its use in both in vitro and in vivo research settings. The protocols are based on established methodologies for porphyrin-based photosensitizers and provide a strong foundation for investigating the efficacy and mechanism of action of VHMDP-PDT.
Physicochemical and Photophysical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be extrapolated from closely related deuteroporphyrin and hematoporphyrin derivatives.
Table 1: Physicochemical and Estimated Photophysical Properties of this compound (VHMDP)
| Property | Value/Range | Notes |
| Molecular Formula | C₃₂H₃₄N₄O₅ | |
| Molecular Weight | 562.64 g/mol | |
| Absorption Maxima (Q-bands) | ~620-640 nm | Estimated based on other deuteroporphyrin derivatives. The optimal wavelength for PDT should be experimentally determined to match the longest wavelength Q-band for deeper tissue penetration. |
| Molar Extinction Coefficient (at longest Q-band) | > 5 x 10³ M⁻¹cm⁻¹ | Estimated. Porphyrins generally have high molar extinction coefficients. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 - 0.7 | Estimated based on hematoporphyrin derivative (HpD), which has a reported ΦΔ of approximately 0.64 in methanol.[1] This value is crucial for PDT efficacy. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous solutions with the aid of a solubilizing agent (e.g., Cremophor EL, Pluronic F-127). | The formulation is critical for bioavailability. |
Mechanism of Action
The photodynamic action of VHMDP is initiated by the absorption of light at a wavelength corresponding to one of its Q-bands. This leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cellular damage and triggers cell death pathways.
Signaling Pathway
Porphyrin-based PDT has been shown to induce apoptosis and inhibit cell migration in cancer cells by modulating key signaling pathways. A significant pathway implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth. PDT-induced ROS can inhibit the phosphorylation of key proteins in this pathway, leading to downstream effects that promote apoptosis.
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol details the steps for evaluating the phototoxicity of VHMDP on a cancer cell line monolayer culture.
Materials:
-
This compound (VHMDP)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Light source with appropriate wavelength and power output (e.g., LED array or laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of VHMDP in DMSO. Store in the dark at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
VHMDP Incubation: Dilute the VHMDP stock solution in complete culture medium to final concentrations ranging from 0.1 to 20 µM. Replace the medium in the wells with the VHMDP-containing medium. Include a no-drug control. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Washing: After incubation, remove the VHMDP-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, drug-free medium to the wells. Irradiate the cells with a light source at a wavelength corresponding to a Q-band of VHMDP (e.g., ~630 nm). The light dose can be varied (e.g., 1-20 J/cm²). Include a dark toxicity control group (VHMDP treatment without light exposure).
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours in the dark.
-
Cell Viability Assessment: Assess cell viability using a standard method like the MTT assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of VHMDP that causes 50% cell death upon irradiation with a specific light dose).
Table 2: Recommended Starting Parameters for In Vitro VHMDP-PDT
| Parameter | Recommended Range | Notes |
| Cell Line | Cancer cell lines (e.g., HeLa, MCF-7, A549) | |
| VHMDP Concentration | 0.1 - 20 µM | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 4 - 24 hours | Time-dependent uptake should be evaluated. |
| Light Wavelength | ~630 nm (or longest Q-band) | Match the wavelength to the absorption spectrum of VHMDP. |
| Light Dose | 1 - 20 J/cm² | Perform a light dose-response curve. |
| Power Density | 10 - 100 mW/cm² |
In Vivo Photodynamic Therapy Protocol (Tumor Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VHMDP-PDT in a subcutaneous tumor model in mice.
Materials:
-
This compound (VHMDP) formulated for intravenous injection (e.g., in a solution with Cremophor EL and ethanol).
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for xenograft.
-
Anesthetic agent.
-
Laser with fiber optic delivery system.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Model Establishment: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 50-100 mm³.
-
VHMDP Administration: Administer VHMDP intravenously (i.v.) via the tail vein. The dosage can range from 1 to 10 mg/kg.
-
Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue. The DLI can vary from 4 to 24 hours and should be optimized.[2]
-
Tumor Irradiation: Anesthetize the mice. Irradiate the tumor area with a laser at the appropriate wavelength (e.g., ~630 nm) and light dose (e.g., 50-200 J/cm²).
-
Monitoring and Efficacy Assessment: Monitor the tumor volume (measured with calipers) and the general health of the mice regularly. The primary endpoint is typically tumor growth delay or regression. Survival studies can also be conducted.
-
Control Groups: Include control groups such as:
-
Untreated (no VHMDP, no light).
-
VHMDP only (no light).
-
Light only (no VHMDP).
-
Table 3: Recommended Starting Parameters for In Vivo VHMDP-PDT
| Parameter | Recommended Range | Notes |
| Animal Model | Nude or SCID mice with subcutaneous tumor xenografts | |
| VHMDP Dosage | 1 - 10 mg/kg (i.v.) | Perform a dose-escalation study to determine the optimal dose. |
| Drug-Light Interval (DLI) | 4 - 24 hours | The optimal DLI depends on the pharmacokinetics of VHMDP. |
| Light Wavelength | ~630 nm (or longest Q-band) | |
| Light Dose | 50 - 200 J/cm² | |
| Power Density | 50 - 200 mW/cm² |
Conclusion
These application notes and protocols provide a framework for the investigation of this compound as a photosensitizer for photodynamic therapy. Due to the limited availability of specific data for VHMDP, the provided parameters are based on closely related porphyrin compounds and should be considered as starting points for optimization. Thorough experimental validation is crucial to determine the optimal conditions for VHMDP-PDT in both in vitro and in vivo models. Further research into the precise photophysical properties, cellular uptake mechanisms, and specific signaling pathways affected by VHMDP will be essential for its potential development as a clinical PDT agent.
References
Application Notes and Protocols: 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Fluorescence Microscopy
Introduction
2-Vinyl-4-hydroxymethyldeuteroporphyrin belongs to the deuteroporphyrin class of tetrapyrrole compounds, which are known for their intrinsic fluorescence properties. These molecules can be utilized as fluorescent probes in cellular imaging. Porphyrins, in general, exhibit a strong absorption in the violet region of the spectrum (the Soret band) and weaker absorptions at longer wavelengths (Q bands), with red fluorescence emission. Their amphiphilic nature allows for interaction with cellular membranes and accumulation within various organelles, making them valuable tools for studying cellular structure and dynamics. The primary application of porphyrins in a biological context is often associated with photodynamic therapy (PDT), where their photo-inducible generation of reactive oxygen species (ROS) is exploited to induce cell death.[1] This same property, however, necessitates careful control of light exposure during fluorescence microscopy to minimize phototoxicity.
Photophysical Properties (Analogous Data from Protoporphyrin IX)
The fluorescence properties of porphyrins are highly sensitive to their microenvironment, including solvent polarity, pH, and aggregation state.[2][3][4] The following table summarizes typical photophysical properties for Protoporphyrin IX (PpIX) in various environments, which can be considered as an analogous reference for this compound.
| Property | Value | Solvent/Condition |
| Absorption Maxima (Soret Band) | ~400-408 nm | Toluene, Ethanol, PBS |
| Absorption Maxima (Q Bands) | ~505, 540, 575, 630 nm | Toluene, Ethanol, PBS |
| Fluorescence Emission Maxima | ~633 nm and ~696 nm | Toluene, Ethanol |
| Fluorescence Quantum Yield (Φf) | 0.39 | Toluene, Ethanol |
| Fluorescence Quantum Yield (Φf) | < 0.1 | Aqueous solutions (due to aggregation) |
Data compiled from analogous information on Protoporphyrin IX.[2]
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging
This protocol describes the use of a deuteroporphyrin analogue for imaging the cytoplasm and membranes of live cultured cells.
Materials:
-
This compound (or Protoporphyrin IX as an analogue)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of the porphyrin in sterile DMSO.
-
Dilute the stock solution in complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the staining solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator. Incubation time may need optimization.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with warm (37°C) PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a fluorescence microscope.
-
Excitation: Use an excitation wavelength around 405 nm for optimal signal.
-
Emission: Collect the fluorescence emission in the red channel (typically >620 nm).
-
Important: Minimize light exposure to the cells to reduce phototoxicity. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Protocol 2: Fixed-Cell Immunofluorescence
This protocol allows for the co-localization of the deuteroporphyrin with specific cellular targets using immunofluorescence.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against the target of interest
-
Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Staining: Follow steps 1-3 from Protocol 1.
-
Fixation:
-
Aspirate the staining solution and wash once with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope, ensuring to use the appropriate excitation and emission settings for DAPI, the deuteroporphyrin, and the secondary antibody fluorophore.
-
Cellular Uptake and Localization
Porphyrin derivatives are typically taken up by cells through endocytosis.[5][6] Their subcellular localization is influenced by their physicochemical properties, such as lipophilicity and charge. Generally, these compounds tend to accumulate in the cytoplasm and are often associated with membranous organelles like the endoplasmic reticulum and mitochondria.[7] The fluorescence signal often appears as a punctate pattern within the cytoplasm.[7]
Caption: Cellular uptake and localization pathway of deuteroporphyrin derivatives.
Experimental Workflow for Fluorescence Microscopy
The following diagram outlines a typical workflow for a fluorescence microscopy experiment using a deuteroporphyrin probe.
References
- 1. Photodynamic effect of deuteroporphyrin IX and hematoporphyrin derivatives on single neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fortunejournals.com [fortunejournals.com]
Application Note & Protocols: In Vitro Evaluation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin as a Novel Photosensitizer for Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death.[1][2] Porphyrins and their derivatives are a prominent class of photosensitizers due to their high efficiency in generating ROS and their ability to accumulate in tumor tissues.[3] 2-Vinyl-4-hydroxymethyldeuteroporphyrin (VHMDP) is a deuteroporphyrin derivative whose unique vinyl and hydroxymethyl substitutions may influence its photophysical properties, cellular uptake, and therapeutic efficacy.[4] This document provides a comprehensive set of protocols for the in vitro characterization of VHMDP as a potential photosensitizer for PDT. The experimental design covers the assessment of dark toxicity, phototoxicity, cellular uptake and localization, mechanism of action via singlet oxygen detection, and the mode of induced cell death.
Core Principle: The Mechanism of Photodynamic Therapy
Photodynamic therapy operates on a three-part principle. The photosensitizer, in its ground state, is administered and allowed to accumulate in the target cells. Upon irradiation with a specific wavelength of light, the photosensitizer absorbs a photon and transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).[5] Singlet oxygen is a potent oxidizing agent that rapidly reacts with cellular components like lipids, proteins, and nucleic acids, inducing oxidative stress that leads to cell death through apoptosis or necrosis.[1][6]
Experimental Protocols
Protocol 2.1: In Vitro Dark Toxicity Assay
Objective: To determine the cytotoxicity of VHMDP in the absence of light, a critical parameter for any photosensitizer.[7]
Materials:
-
Target cancer cell line (e.g., HeLa, A549, or CT26)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
VHMDP stock solution (dissolved in DMSO, then diluted in culture medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[8]
-
Compound Incubation: Prepare serial dilutions of VHMDP in complete culture medium. Remove the old medium from the wells and add 100 µL of the VHMDP solutions at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plates in complete darkness for a period corresponding to the optimal uptake time (determined in Protocol 2.3, typically 4-24 hours).
-
Viability Assessment (MTT Assay):
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours in the dark.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against VHMDP concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for dark toxicity.
Protocol 2.2: In Vitro Phototoxicity Assay
Objective: To evaluate the light-induced cytotoxicity of VHMDP. This is the primary efficacy test for a PDT agent.[9][10]
Materials:
-
All materials from Protocol 2.1
-
Calibrated light source (e.g., LED array or filtered lamp) emitting at a wavelength corresponding to a Q-band absorption peak of VHMDP (typically >600 nm for better tissue penetration).[3]
-
Photometer to measure light irradiance (mW/cm²).
Methodology:
-
Cell Seeding and Incubation: Follow steps 1 and 2 from Protocol 2.1. Prepare a parallel set of plates: one for the light-treated group and one for the dark control group.
-
Pre-Irradiation Wash: After the incubation period, remove the VHMDP-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular compound. Add 100 µL of fresh, phenol red-free medium to each well.
-
Irradiation:
-
Place the "light" plate under the light source. The "dark" plate should be kept in the incubator.
-
Measure the irradiance at the cell surface and irradiate the cells to deliver a specific light dose (fluence, J/cm²). For example, an irradiance of 10 mW/cm² for 1,000 seconds delivers a fluence of 10 J/cm².[8]
-
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator for 24-48 hours.
-
Viability Assessment: Assess cell viability in both the light-treated and dark control plates using the MTT assay as described in Protocol 2.1.
-
Data Analysis: Calculate and compare the cell viability for both dark and light-treated conditions. Determine the light-dependent IC₅₀ value.
Protocol 2.3: Cellular Uptake and Subcellular Localization
Objective: To quantify the cellular uptake of VHMDP over time and determine its location within the cell, which is critical for predicting the primary sites of photodamage.[11][12]
Materials:
-
Confocal laser scanning microscope
-
Glass-bottom dishes or coverslips
-
VHMDP solution
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes)
-
Cell lysis buffer
-
Spectrofluorometer
Methodology for Cellular Uptake (Quantitative):
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Incubate cells with a fixed concentration of VHMDP (e.g., 5-10 µM) for different time points (e.g., 1, 4, 8, 12, 24 hours).[13]
-
At each time point, wash the cells three times with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of VHMDP in the cell lysate using a spectrofluorometer at its characteristic emission wavelength.
-
Normalize the fluorescence intensity to the total protein content of the lysate (determined by a BCA or Bradford assay).
-
Plot the normalized fluorescence against time to determine the uptake kinetics.
Methodology for Subcellular Localization (Qualitative):
-
Seed cells on glass-bottom dishes or coverslips.
-
Incubate the cells with VHMDP for the optimal uptake time determined above.
-
In the last 30 minutes of incubation, add an organelle-specific tracker (e.g., MitoTracker) to co-stain specific organelles.[14]
-
Wash the cells three times with PBS and add fresh medium.
-
Image the cells using a confocal microscope. Use separate channels for VHMDP fluorescence (typically red) and the organelle tracker (e.g., green).
-
Merge the images to determine the degree of colocalization, which will appear as yellow/orange in the merged image.
Protocol 2.4: Intracellular Singlet Oxygen Detection
Objective: To confirm that the phototoxic effect of VHMDP is mediated by the generation of singlet oxygen.
Materials:
-
Singlet Oxygen Sensor Green (SOSG) or other ¹O₂-specific probes.[1][15][16]
-
Flow cytometer or fluorescence microscope.
-
Materials for the phototoxicity assay (Protocol 2.2).
Methodology:
-
Seed cells in an appropriate format for the chosen detection method (e.g., 6-well plates for flow cytometry).
-
Incubate the cells with VHMDP as described in Protocol 2.2.
-
After the VHMDP incubation, wash the cells and add fresh medium containing SOSG (typically 1-5 µM). Incubate for 30-60 minutes in the dark.
-
Irradiate the cells with the appropriate light dose as in Protocol 2.2. Include control groups: no VHMDP, no light, and no SOSG.
-
Immediately after irradiation, measure the green fluorescence of the SOSG endoperoxide product.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity in the FITC channel.
-
Fluorescence Microscopy: Image the cells directly to visualize the generation of singlet oxygen.
-
-
Data Analysis: Compare the fluorescence intensity between the fully treated group (VHMDP + Light + SOSG) and the control groups. A significant increase in green fluorescence indicates singlet oxygen production.[15]
Protocol 2.5: Apoptosis and Necrosis Assay
Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by VHMDP-PDT.[17][18]
Materials:
-
FITC Annexin V / Propidium Iodide (PI) Apoptosis Detection Kit.[19]
-
Flow cytometer.
-
6-well plates.
-
Binding buffer.
Methodology:
-
Treatment: Seed cells in 6-well plates. Treat the cells with VHMDP and light using the conditions that induced significant cell death in Protocol 2.2 (e.g., around the IC₇₅). Include dark controls and untreated controls.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer.
-
Staining:
-
Wash the collected cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[18]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant for all treatment conditions.
-
Data Presentation
Quantitative data from the described protocols should be summarized in clear, concise tables for comparative analysis.
Table 1: Cytotoxicity of VHMDP
| Cell Line | Treatment Condition | IC₅₀ (µM) |
|---|---|---|
| HeLa | Dark Control | >50 |
| HeLa | Light-Treated (10 J/cm²) | 2.5 ± 0.4 |
| A549 | Dark Control | >50 |
| A549 | Light-Treated (10 J/cm²) | 3.1 ± 0.6 |
Table 2: Cellular Uptake and Singlet Oxygen Generation
| Cell Line | Incubation Time (h) | VHMDP Uptake (RFU/µg protein) | ¹O₂ Generation (Fold Increase in SOSG Fluorescence) |
|---|---|---|---|
| HeLa | 4 | 150 ± 12 | 8.5 ± 1.1 |
| HeLa | 24 | 280 ± 25 | 15.2 ± 2.3 |
Table 3: Mode of Cell Death Induced by VHMDP-PDT (24h post-treatment)
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|
| Control (No treatment) | 98.1 ± 1.5 | 1.1 ± 0.3 | 0.8 ± 0.2 |
| VHMDP alone (Dark) | 97.5 ± 1.8 | 1.3 ± 0.4 | 1.2 ± 0.5 |
| VHMDP + Light | 15.4 ± 3.1 | 55.2 ± 4.5 | 29.4 ± 3.8 |
Visualization of Workflows and Pathways
Experimental Workflow
The logical flow of experiments to characterize VHMDP is crucial for a systematic evaluation. The following diagram outlines the proposed workflow.
PDT-Induced Apoptotic Signaling Pathway
When VHMDP localizes to the mitochondria, PDT-induced singlet oxygen can directly damage mitochondrial membranes, initiating the intrinsic apoptosis pathway.
References
- 1. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-vinyl-4-(hydroxymethyl)deuteroporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 10. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Localization of Selected Porphyrins and Their Effect on the In Vitro Motility of Human Colon Tumors and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Localization of Selected Porphyrins and Their Effect on the In Vitro Motility of Human Colon Tumors and Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrion - Wikipedia [en.wikipedia.org]
- 15. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificarchives.com [scientificarchives.com]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 19. Apoptosis and Necrosis Quantification Kit - Biotium [biotium.com]
Application Notes and Protocols for 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinyl-4-hydroxymethyldeuteroporphyrin is a porphyrin derivative with potential applications in photodynamic therapy (PDT). PDT is a promising cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and tumor destruction. The efficacy of PDT is highly dependent on the efficient delivery of the photosensitizer to the target cells. A critical first step in the in vitro evaluation of photosensitizers is the development of a reliable protocol for their dissolution and application to cell cultures.
These application notes provide a detailed protocol for dissolving this compound and for conducting fundamental in vitro experiments to assess its photodynamic efficacy.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidance on solvents commonly used for dissolving hydrophobic porphyrins and their recommended final concentrations in cell culture media. Researchers should perform initial solubility tests with small amounts of the compound.
| Solvent | Recommended Stock Concentration Range | Maximum Recommended Final Concentration in Cell Culture Medium | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10 mM | ≤ 0.5% (v/v) | Most common solvent for hydrophobic photosensitizers. A final concentration of 0.1% is recommended for sensitive cell lines.[1][2][3][4][5] |
| Ethanol | 1-5 mM | ≤ 0.5% (v/v) | Can be an alternative to DMSO, but may have different effects on cell membranes. |
| N,N-Dimethylformamide (DMF) | 1-10 mM | ≤ 0.1% (v/v) | Use with caution as it can be more toxic to cells than DMSO. |
Experimental Protocols
Protocol 1: Dissolution of this compound
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Tare a sterile, light-protected microcentrifuge tube.
-
Carefully weigh a small amount (e.g., 1 mg) of this compound into the tube. The molecular weight of this compound IX is 566.65 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound, this would be approximately 176.5 µL.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium).
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v). For a 1:1000 dilution from a 100% DMSO stock, the final DMSO concentration will be 0.1%.
-
Prepare fresh working solutions for each experiment and use them immediately.
-
Protocol 2: In Vitro Photodynamic Therapy and Cell Viability Assessment (MTT Assay)
This protocol outlines a typical experiment to evaluate the phototoxicity of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Light source with an appropriate wavelength for porphyrin excitation (typically in the red region, ~630 nm)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound working solution.
-
Include control wells:
-
Cells with medium only (no photosensitizer, no light)
-
Cells with medium containing the highest concentration of DMSO used in the working solutions (dark control)
-
Cells with medium only, exposed to light (light control)
-
-
Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Light Irradiation:
-
After incubation, wash the cells twice with PBS to remove any unbound photosensitizer.
-
Add fresh, phenol red-free culture medium to each well.
-
Expose the designated wells to light from the light source for a specific duration to deliver a defined light dose (J/cm²). The light dose will need to be optimized for the specific cell line and photosensitizer concentration. Keep the control plates in the dark.
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator and incubate for a further 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the generation of intracellular ROS following PDT.
Materials:
-
Cells treated with this compound and light as described in Protocol 2.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Probe Loading:
-
After the light irradiation step in the PDT protocol, wash the cells twice with warm HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any excess probe.
-
-
Fluorescence Measurement:
-
Add HBSS or medium back to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and compare the ROS levels in treated cells to the control groups.
-
Visualization of Pathways and Workflows
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Vinyl-4-hydroxymethyldeuteroporphyrin as a Photosensitizer in Cancer Research
Disclaimer: The following application notes and protocols are generalized based on the known properties of deuteroporphyrin and vinyl-substituted porphyrin derivatives used in photodynamic therapy (PDT) for cancer research. As of late 2025, specific experimental data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin is not extensively available in peer-reviewed literature. Therefore, the provided quantitative data are representative examples and the protocols will require optimization and validation for this specific photosensitizer.
Introduction
This compound is a deuteroporphyrin derivative featuring a vinyl group and a hydroxymethyl group as substituents on the porphyrin macrocycle.[1][2] Porphyrin-based compounds are well-established photosensitizers in the field of oncology.[3][4][5][6][7] Their efficacy stems from their ability to absorb light of a specific wavelength and, in the presence of molecular oxygen, generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[3][8][9] This process, known as photodynamic therapy (PDT), leads to localized cellular damage and induction of cell death in cancerous tissues, while minimizing systemic toxicity.[3][4][10] The vinyl and hydroxymethyl modifications on the deuteroporphyrin core are anticipated to influence the compound's photophysical properties, cellular uptake, and overall photodynamic efficacy. These application notes provide a framework for the investigation of this compound in cancer research.
Mechanism of Action
The therapeutic effect of this compound in PDT is predicated on the principles of photochemistry and cellular biology. Upon systemic or local administration, the photosensitizer preferentially accumulates in tumor tissues. Subsequent irradiation with light of an appropriate wavelength excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical reaction). To a lesser extent, it can participate in electron transfer reactions, producing other ROS such as superoxide anions and hydroxyl radicals (a Type I reaction).[3][11] The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to vascular damage, direct tumor cell death via apoptosis or necrosis, and induction of an anti-tumor immune response.[3][11]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound based on typical findings for similar porphyrin derivatives. These values must be experimentally determined for the specific compound.
Table 1: In Vitro Phototoxicity of this compound
| Cell Line | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) |
| Human Breast Adenocarcinoma (MCF-7) | 0.1 - 10 | 5 | 1.5 |
| Human Glioblastoma (U-87 MG) | 0.1 - 10 | 5 | 2.1 |
| Human Lung Carcinoma (A549) | 0.1 - 10 | 5 | 3.5 |
| Normal Human Dermal Fibroblasts (NHDF) | 0.1 - 10 | 5 | >10 |
Table 2: In Vivo Efficacy of this compound-PDT in a Murine Xenograft Model (e.g., A549 Lung Cancer)
| Treatment Group | Photosensitizer Dose (mg/kg) | Light Dose (J/cm²) | Tumor Growth Inhibition (%) |
| Control (Saline) | 0 | 0 | 0 |
| Light Only | 0 | 100 | <5 |
| Photosensitizer Only | 5 | 0 | <10 |
| PDT (Low Dose) | 2.5 | 100 | 45 |
| PDT (High Dose) | 5 | 100 | 78 |
Experimental Protocols
In Vitro Phototoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Normal cell line (e.g., NHDF) for comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Light source with a specific wavelength corresponding to the absorption peak of the photosensitizer (e.g., 630 nm diode laser)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions. Include wells with medium only as a control. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS per well.
-
Irradiation: Add 100 µL of fresh, phenol red-free medium to each well. Irradiate the designated plates with the light source at a specific power density for a calculated time to deliver the desired light dose (e.g., 5 J/cm²). Keep control plates in the dark.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for a further 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the photosensitizer concentration to determine the IC50 value.
Singlet Oxygen Generation Assay
This protocol describes a method to quantify the singlet oxygen quantum yield of this compound.
Materials:
-
This compound
-
Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF) as a probe
-
Appropriate solvent (e.g., ethanol or PBS)
-
Reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue)
-
Spectrofluorometer
-
Light source for irradiation
Procedure:
-
Sample Preparation: Prepare solutions of the photosensitizer and the reference compound in the chosen solvent at a concentration that gives a specific absorbance at the excitation wavelength.
-
Probe Addition: Add the singlet oxygen probe (e.g., SOSG) to the solutions.
-
Irradiation and Measurement: Irradiate the samples with the light source while continuously monitoring the fluorescence of the probe at its emission wavelength. The fluorescence of SOSG increases upon reaction with singlet oxygen, while the absorbance of DPBF decreases.
-
Data Analysis: Plot the change in fluorescence intensity or absorbance against time. The rate of change is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of this compound can be calculated by comparing its rate of probe degradation/fluorescence increase to that of the reference photosensitizer.[12][13]
In Vivo Antitumor Efficacy Study
This protocol details a typical xenograft mouse model to evaluate the in vivo efficacy of this compound-PDT.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor induction (e.g., A549)
-
This compound formulation for injection
-
Anesthetic
-
Light source with fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., control, light only, photosensitizer only, PDT).
-
Photosensitizer Administration: Administer this compound via an appropriate route (e.g., intravenous injection).
-
Drug-Light Interval: Wait for a predetermined time (e.g., 4-24 hours) to allow for optimal tumor accumulation of the photosensitizer.
-
Irradiation: Anesthetize the mice and irradiate the tumor area with the light source at a specific power density and for a set duration to deliver the desired light dose.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days for the duration of the study.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition for the PDT group compared to the control groups.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts in the application of this compound for cancer research.
Caption: General mechanism of photodynamic therapy (PDT).
Caption: Experimental workflow for in vitro phototoxicity assessment.
Caption: A simplified signaling pathway for PDT-induced apoptosis.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Porphyrins, porphyrias, cancer and photodynamic therapy--a model for carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatile Porphyrin Arrangements for Photodynamic Therapy—A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: In Vivo Delivery of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
Introduction 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a deuteroporphyrin derivative, belongs to the class of photosensitizers (PS) used in photodynamic therapy (PDT).[1] A primary challenge in the in vivo application of many porphyrin-based photosensitizers is their inherent hydrophobicity and tendency to aggregate in aqueous environments, which limits their systemic bioavailability and therapeutic efficacy.[2][3] To overcome these limitations, various drug delivery systems are employed to enhance solubility, prolong circulation time, and improve tumor-specific accumulation.[4][5][6] This document provides an overview of common delivery strategies, quantitative data on their performance, and detailed protocols for formulation and in vivo administration.
The main goals of formulating this compound for in vivo delivery are:
-
To improve solubility and prevent aggregation in physiological media.[3]
-
To protect the photosensitizer from premature degradation in the bloodstream.
-
To enhance tumor accumulation through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[7]
-
To facilitate cellular uptake by target cancer cells.[8]
Commonly employed delivery vehicles for hydrophobic drugs, including porphyrins, are liposomes and polymeric micelles.[2][9] These nanocarriers encapsulate the hydrophobic photosensitizer within their core, presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility and stability.[10]
Quantitative Data Summary: Comparison of Delivery Systems for Porphyrin Derivatives
The following table summarizes typical quantitative parameters for different nanocarrier-based delivery systems used for porphyrin derivatives. While specific data for this compound is limited, these values, derived from studies on similar photosensitizers like Protoporphyrin IX and Benzoporphyrin derivatives, provide a comparative baseline for formulation development.
| Delivery System | Parameter | Typical Value | Key Advantages | References |
| Liposomes | Size (Diameter) | 100 - 150 nm | High biocompatibility, can encapsulate both hydrophilic and hydrophobic drugs. | [2] |
| Encapsulation Efficiency | 85 - 95% | Versatile surface modification for targeted delivery. | [11][12] | |
| In Vivo Half-life (t½) | 10 - 20 hours | Prolonged circulation, enhanced tumor accumulation via EPR effect. | [12] | |
| Tumor Accumulation | 5 - 10 %ID/g | Well-established formulation techniques. | [13] | |
| Polymeric Micelles | Size (Diameter) | 20 - 80 nm | Small size allows for efficient tissue penetration. | [3][14] |
| Drug Loading Capacity | 10 - 30% (w/w) | High stability in biological fluids, stimuli-responsive release is possible. | [9] | |
| In Vivo Half-life (t½) | 5 - 15 hours | Can solubilize highly hydrophobic drugs effectively. | [15] | |
| Tumor Accumulation | 3 - 8 %ID/g | Simple preparation methods. | [13] |
* %ID/g = Percent of Injected Dose per gram of tissue. Values can vary significantly based on the specific formulation, tumor model, and photosensitizer.
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes the preparation of liposomes encapsulating the hydrophobic photosensitizer using the thin-film hydration method, followed by extrusion for size homogenization.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound (VCDP)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials and round-bottom flasks
-
Syringes and needles
-
Dynamic Light Scattering (DLS) instrument for size analysis
Procedure:
-
Lipid Film Preparation: a. Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture in a round-bottom flask. b. Add this compound to the lipid mixture at a drug-to-lipid ratio of 1:20 (w/w). c. Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 40-45°C until a thin, uniform lipid film forms on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the dried lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC-based lipids). This results in the formation of multilamellar vesicles (MLVs). b. Allow the mixture to swell for 1 hour at 60°C, with occasional gentle agitation.
-
Sonication & Extrusion: a. To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes. b. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. c. Heat the extruder assembly to 60°C. d. Load the liposomal suspension into one of the extruder syringes. e. Pass the suspension through the membrane 11-21 times. This process transforms the MLVs into unilamellar vesicles (LUVs) with a more uniform size distribution.[2]
-
Purification and Quality Control: a. Remove unencapsulated VCDP by size exclusion chromatography or dialysis against PBS. b. Determine the liposome size distribution and zeta potential using a DLS instrument. A narrow size distribution around 100-120 nm is desirable.[12] c. To determine encapsulation efficiency, disrupt a known amount of purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) and quantify the VCDP concentration using UV-Vis spectrophotometry at its characteristic Soret peak (around 405 nm).[2]
Protocol 2: In Vivo Administration via Intravenous (IV) Tail Vein Injection in Mice
This protocol details the standard procedure for administering the prepared liposomal VCDP formulation to a mouse model. All animal procedures must be approved by the institution's Animal Ethics Committee.
Materials:
-
Liposomal VCDP formulation (sterile)
-
Sterile saline solution (0.9% NaCl)
-
Mouse restraint device
-
Heat lamp or warming pad
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol and sterile gauze
Procedure:
-
Preparation: a. Dilute the liposomal VCDP formulation to the desired final concentration with sterile saline. The final injection volume should typically be 100-200 µL for a mouse.[16] b. Load the syringe with the correct volume and carefully remove all air bubbles.[16]
-
Animal Restraint and Vein Dilation: a. Place the mouse in a suitable restraint device, allowing access to the tail.[17] b. To dilate the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes.[17] This improves visualization and success rate.
-
Injection: a. Clean the tail with a 70% ethanol wipe. b. Identify one of the two lateral tail veins. c. Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-20 degrees), starting from the distal part of the tail.[18] d. A successful cannulation may be indicated by a small "flash" of blood in the needle hub. e. Inject the solution slowly and steadily.[16] Observe the tail for any signs of swelling or blanching away from the vein, which would indicate a subcutaneous (missed) injection. If this occurs, stop immediately, withdraw the needle, and attempt a new injection at a more proximal site (closer to the body).[18]
-
Post-Injection Care: a. After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[16] b. Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
Caption: Experimental workflow for in vivo delivery and analysis of liposomal VCDP.
Caption: Mechanism of action for Photodynamic Therapy (PDT) using VCDP.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of benzoporphyrin derivatives in Pluronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles as vehicles for delivery of photodynamic therapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles as carriers of photosensitizers to improve photodynamic therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. Block copolymer micelles as delivery vehicles of hydrophobic drugs: micelle-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced drug delivery using sonoactivatable liposomes with membrane-embedded porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and biodistribution of surface modification polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Biodistribution Studies of N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymer-Dexamethasone Conjugates in Adjuvant–induced Arthritis (AA) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Pharmacokinetic and biodistribution studies of HPMA copolymer conjugates in an aseptic implant loosening mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. research.vt.edu [research.vt.edu]
Application Note: Quantification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a porphyrin derivative with potential applications as a photosensitizer in photodynamic therapy (PDT).[1][2] Accurate quantification in tissue is crucial for pharmacokinetic studies, dosimetry, and optimizing therapeutic efficacy. The described method involves tissue homogenization, a robust liquid-liquid extraction procedure for porphyrin isolation, and a sensitive and specific LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals engaged in PDT research and the analysis of porphyrin-based compounds.
Introduction
Porphyrins and their derivatives are a class of photosensitizing agents widely investigated for their application in photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers and other diseases.[1][2][3] The efficacy of PDT is dependent on the concentration of the photosensitizer within the target tissue, the localized delivery of light, and the presence of oxygen.[3] Therefore, the ability to accurately quantify the concentration of a photosensitizer in tissue is of paramount importance for understanding its biodistribution, optimizing dosing regimens, and ultimately, enhancing therapeutic outcomes.
This compound is a deuteroporphyrin derivative that has been explored for its photosensitizing properties. This application note details a comprehensive methodology for the extraction and quantification of this specific porphyrin from tissue samples. The protocol is designed to be adaptable to various tissue types and provides a framework for researchers to develop and validate their own assays.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted in the following diagram.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a structurally similar porphyrin with a different mass can be used.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Acids: Hydrochloric acid (HCl), Formic acid (FA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization equipment (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation and Extraction
This protocol is adapted from established methods for porphyrin extraction from tissues.[4][5]
-
Tissue Homogenization:
-
Accurately weigh 10-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout this process.
-
-
Internal Standard Spiking:
-
To the tissue homogenate, add a known amount of the internal standard in a small volume of solvent. The concentration of the IS should be in the mid-range of the calibration curve.
-
-
Porphyrin Extraction:
-
Add 1.5 mL of an extraction solution of acetonitrile:hydrochloric acid (e.g., 95:5 v/v) to the homogenate.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a cold water bath.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Sample Concentration:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water with 0.1% Formic Acid:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimize for specific instrument (Cone Gas and Desolvation Gas) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The molecular weight of this compound is 566.65 g/mol .[1][4][5] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 567.7. Product ions are generated by the fragmentation of the precursor ion in the collision cell. The fragmentation of porphyrins typically involves the loss of side-chain functionalities. Based on the structure, the following are proposed theoretical MRM transitions. It is crucial to optimize the collision energies for each transition on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| This compound | 567.7 | 549.7 | H₂O (from hydroxymethyl) |
| This compound | 567.7 | 521.7 | H₂O + CO (from hydroxymethyl and macrocycle) |
| This compound | 567.7 | 494.6 | Propionic acid side chain |
| Internal Standard (example) | User Defined | User Defined | User Defined |
Note: These are theoretical transitions and must be confirmed by infusing a standard solution of the analyte and performing a product ion scan.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using the analytical standard of this compound.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank tissue homogenate (a tissue type known to be free of the analyte). Process these standards in the same manner as the unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification of Unknowns: The concentration of this compound in the unknown tissue samples is calculated from their peak area ratios using the regression equation of the calibration curve.
Quantitative Data Summary
As there is no publicly available data on the concentration of this compound in various tissues, the following table is provided as a template for researchers to populate with their own experimental data.
| Tissue Type | Mean Concentration (ng/g tissue) ± SD | n |
| Tumor | User Data | User Data |
| Liver | User Data | User Data |
| Kidney | User Data | User Data |
| Spleen | User Data | User Data |
| Muscle | User Data | User Data |
| Skin | User Data | User Data |
| Plasma/Blood | User Data (ng/mL) | User Data |
Signaling Pathway in Photodynamic Therapy
The therapeutic effect of photosensitizers like this compound is mediated by the generation of reactive oxygen species (ROS) upon light activation, which can induce cell death through various signaling pathways. A simplified diagram of a common pathway initiated by PDT is shown below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column type for HPLC purification of this compound?
A reversed-phase C18 column is the most common choice for porphyrin separations.[1] A column with a particle size of 5 µm and dimensions of approximately 150 mm x 4.6 mm is a good starting point. For higher resolution, columns with smaller particle sizes (sub-2 µm) can be used, but this will increase backpressure.
Q2: What are the typical mobile phases used for porphyrin purification?
A gradient elution using a mixture of an aqueous solvent and an organic solvent is typically employed. Common mobile phases include:
-
Aqueous Phase (Solvent A): Water with an acidic modifier, such as 1% acetic acid or an ammonium acetate buffer.[1][2] The acidic conditions help to protonate the porphyrin, leading to sharper peaks.
-
Organic Phase (Solvent B): Methanol or acetonitrile.
Q3: What is the optimal detection wavelength for this compound?
Porphyrins have a characteristic strong absorption band called the Soret band, which is typically around 400 nm.[3] Therefore, a detection wavelength of approximately 380-405 nm is recommended for monitoring the elution.[1][4] Fluorescence detection can also be used for higher sensitivity.[5]
Q4: How should I prepare my sample before injection?
Dissolve the crude this compound in a solvent compatible with the initial mobile phase conditions. Whenever possible, dissolve and inject the sample in the mobile phase itself to avoid peak distortion.[6] The sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column. Porphyrins are light-sensitive, so samples should be protected from light during preparation and storage.[7]
Q5: My porphyrin sample appears to be degrading. What can I do?
Porphyrins can be sensitive to light and temperature.[7] It is crucial to protect samples from light by using amber vials or covering them with aluminum foil. Store samples at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage.[7] Additionally, some porphyrins can be susceptible to oxidation, so degassing the mobile phase and using fresh solvents is recommended.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of this compound.
Problem: No Peaks or Very Small Peaks
| Possible Cause | Solution |
| No or defective connection to the detector. | Check the signal cord and all connections between the HPLC system and the detector/data system.[7] |
| Detector lamp is old or malfunctioning. | Check the lamp status and replace it if necessary.[7] |
| Clogged injector. | Check the injector for any blockage and clean or replace parts as needed.[7] |
| Sample degradation. | Prepare a fresh sample, ensuring it is protected from light and kept cool. |
| Incorrect injection volume or concentration. | Ensure the correct sample volume is being injected and that the sample concentration is appropriate for the detector's sensitivity. |
Problem: Broad or Tailing Peaks
| Possible Cause | Solution |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column. If the problem persists, the analytical column may need to be replaced.[6] |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[6] |
| Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to reduce peak tailing for basic compounds. |
| Column overloading. | Reduce the sample concentration or injection volume. |
| Dead volume in fittings or at the column head. | Check all fittings for proper connection and ensure the column is installed correctly.[7] |
Problem: Split or Double Peaks
| Possible Cause | Solution |
| Partially blocked column frit. | Back-flush the column according to the manufacturer's instructions. If this doesn't resolve the issue, the frit may need to be replaced. |
| Presence of isomers. | Porphyrin synthesis can sometimes result in the formation of isomers which may have very similar retention times.[2] An optimized gradient may be required for separation. |
| Sample solvent effect. | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase. |
| Injector issue. | A partially clogged injector can cause the sample to be introduced onto the column in two separate bands. Clean or repair the injector. |
Problem: Unstable Baseline (Drift or Noise)
| Possible Cause | Solution |
| Air bubbles in the system. | Degas the mobile phase solvents thoroughly. Purge the pump to remove any trapped air bubbles. |
| Pump malfunction. | Check the pump for leaks, salt buildup, and listen for unusual noises. The pump seals may need to be replaced.[6] |
| Contaminated mobile phase or detector flow cell. | Prepare fresh mobile phase with HPLC-grade solvents. Flush the detector flow cell. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature for the column.[6] |
Experimental Protocols
General HPLC Method for Porphyrin Purification
This protocol is a starting point and may require optimization for your specific sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over a set period to elute the porphyrins.
-
A typical gradient might run from 20% B to 100% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV-Vis detector at 380 nm.[1]
-
Injection Volume: 10-20 µL.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 80 | 20 |
| 35 | 80 | 20 |
This is an example gradient and should be optimized for the specific separation.
Visualizations
Caption: A typical experimental workflow for the HPLC purification of this compound.
Caption: A logical troubleshooting tree for common HPLC purification issues.
References
- 1. [Analysis of porphyrin photosensitizers using HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid analysis of porphyrins at low ng/l and microg/l levels in human urine by a gradient liquid chromatography method using octadecylsilica monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. eaglebio.com [eaglebio.com]
Technical Support Center: Optimizing 2-Vinyl-4-hydroxymethyldeuteroporphyrin Uptake
Welcome to the technical support center for 2-Vinyl-4-hydroxymethyldeuteroporphyrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for cellular uptake of this photosensitizer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting incubation time for this compound?
For initial experiments, a starting point of 1 to 4 hours of incubation is recommended.[1] However, the optimal time can vary significantly depending on the cell type and experimental conditions. Shorter incubation times may be sufficient for some applications, while longer periods might be necessary for others.[2]
Q2: How does the concentration of this compound affect uptake and incubation time?
The concentration of the photosensitizer is a critical factor influencing its uptake. Higher concentrations may lead to faster saturation of cellular uptake mechanisms, potentially shortening the required incubation time. Conversely, lower concentrations might require longer incubation periods to achieve the desired intracellular concentration. It is crucial to determine the optimal concentration-incubation time relationship for your specific cell line and experimental goals.
Q3: What factors can influence the uptake kinetics of this compound?
Several factors can impact the rate and extent of cellular uptake:
-
Cell Type: Different cell lines exhibit varying capacities for photosensitizer uptake due to differences in membrane composition and metabolic activity.
-
Temperature: Increasing the temperature during incubation can enhance the rate of porphyrin synthesis and uptake.[3]
-
Physicochemical Properties: The specific formulation and aggregation state of the photosensitizer in the culture medium can affect its availability for cellular uptake.[4]
-
Serum Concentration: Components in the serum of the culture medium can bind to the photosensitizer, influencing its uptake.
Q4: How can I determine the subcellular localization of this compound?
Fluorescence confocal microscopy is a powerful technique to visualize the intracellular distribution of photosensitizers.[5] By co-staining with organelle-specific fluorescent markers, you can determine if this compound localizes to the mitochondria, lysosomes, endoplasmic reticulum, or other cellular compartments.[5] The subcellular localization is crucial as it dictates the primary site of photodamage upon light activation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low intracellular fluorescence after incubation | 1. Incubation time is too short.2. Photosensitizer concentration is too low.3. Cell density is too high, leading to nutrient/photosensitizer depletion.4. The photosensitizer has degraded. | 1. Perform a time-course experiment to determine the optimal incubation time (e.g., 1, 4, 8, 12, 24 hours).2. Conduct a dose-response experiment with varying concentrations of the photosensitizer.3. Optimize cell seeding density to ensure adequate access to the photosensitizer.4. Check the storage conditions and age of the photosensitizer stock solution. Prepare fresh solutions for each experiment. |
| High background fluorescence | 1. Incomplete removal of extracellular photosensitizer.2. Autofluorescence of the cell culture medium or plate. | 1. Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation.2. Use phenol red-free medium for fluorescence measurements. Image a well with medium only to determine background levels. |
| Inconsistent results between experiments | 1. Variability in incubation conditions (time, temperature, concentration).2. Inconsistent cell passage number or confluency.3. Photobleaching of the photosensitizer during imaging. | 1. Strictly control all incubation parameters.2. Use cells within a consistent passage number range and at a similar confluency for all experiments.3. Minimize exposure of the samples to light before and during imaging. Use an anti-fade mounting medium if applicable. |
| High cytotoxicity in the dark (without light activation) | 1. The concentration of the photosensitizer is too high.2. The photosensitizer formulation has inherent toxicity. | 1. Perform a dark toxicity assay to determine the maximum non-toxic concentration.2. Evaluate the toxicity of the vehicle used to dissolve the photosensitizer. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time using Fluorescence Microscopy
This protocol outlines a method to determine the optimal incubation time by measuring the intracellular fluorescence of this compound.
Materials:
-
This compound stock solution
-
Cell culture medium (phenol red-free recommended for fluorescence)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
-
96-well black, clear-bottom microplate
-
Target cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation:
-
Prepare working solutions of this compound in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the photosensitizer-containing medium.
-
Incubate the plate for various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Washing: After each incubation time point, remove the photosensitizer-containing medium and wash the cells three times with PBS to remove any extracellular photosensitizer.
-
Imaging:
-
Add fresh PBS or phenol red-free medium to the wells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for this compound (typically in the blue or green region for porphyrins) and capture the emission.
-
-
Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Data Analysis: Plot the mean fluorescence intensity against the incubation time to determine the time point at which the intracellular fluorescence plateaus, indicating saturation of uptake.
Illustrative Data: Incubation Time vs. Fluorescence Intensity
| Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.5 | 150 ± 15 |
| 1 | 320 ± 25 |
| 2 | 580 ± 40 |
| 4 | 850 ± 60 |
| 8 | 920 ± 75 |
| 12 | 930 ± 80 |
| 24 | 910 ± 85 |
Note: This data is for illustrative purposes only and will vary depending on the experimental setup.
Visualizing Experimental Workflows
Workflow for Optimizing Incubation Time```dot
Caption: Generalized pathway of photosensitizer uptake and photodynamic action.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Photobleaching of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 2-Vinyl-4-hydroxymethyldeuteroporphyrin during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on rapid signal loss due to photobleaching.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal upon illumination. | High-intensity light source causing rapid photobleaching. | Reduce the intensity of the excitation light by using neutral density filters or adjusting the laser power to the lowest level that provides a sufficient signal-to-noise ratio. |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use the transmitted light path to locate the region of interest before switching to fluorescence imaging. Acquire images efficiently and avoid unnecessary continuous exposure. | |
| Oxygen-mediated photodegradation. | Use a commercial antifade mounting medium containing reactive oxygen species (ROS) scavengers. For live-cell imaging, consider cell-permeable antioxidants. | |
| Inconsistent fluorescence intensity between samples. | Different samples are exposed to varying amounts of light. | Standardize the imaging protocol to ensure all samples receive the same light dose. This includes consistent exposure times and light intensity settings. |
| Degradation of the sample during storage. | Store stained samples protected from light, preferably at 4°C or -20°C, depending on the mounting medium and sample type. | |
| Low initial fluorescence signal. | Suboptimal filter set or light source. | Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound. |
| Incorrect pH of the mounting medium. | The fluorescence of many fluorophores is pH-sensitive. Use a buffered mounting medium to maintain an optimal pH. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to light. This leads to a loss of fluorescent signal, which can compromise the quality and quantifiability of experimental data, particularly in applications like fluorescence microscopy and photodynamic therapy. The porphyrin macrocycle is susceptible to photooxidation, a primary mechanism of photobleaching.
Q2: What are the primary mechanisms of photobleaching for porphyrins?
A2: The photobleaching of porphyrins is primarily driven by reactions with reactive oxygen species (ROS). Upon excitation with light, the porphyrin molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then react with and destroy the porphyrin molecule, leading to a loss of fluorescence.
Q3: How can I reduce photobleaching during live-cell imaging?
A3: For live-cell imaging, it is crucial to minimize phototoxicity and photobleaching. Key strategies include:
-
Using the lowest possible excitation light intensity.
-
Minimizing the duration of exposure.
-
Using time-lapse imaging with appropriate intervals rather than continuous illumination.
-
Incorporating cell-permeable antioxidants, such as Trolox, into the imaging medium.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[1] Most function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that cause photodegradation.[1] Common antifade agents include:
-
p-Phenylenediamine (PPD) : A very effective antioxidant, but it can be toxic and may not be suitable for all fluorophores.
-
n-Propyl gallate (NPG) : A less toxic alternative to PPD.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) : A widely used antifade agent with moderate efficiency.
-
Trolox : A vitamin E analog that is a potent antioxidant and is also suitable for live-cell imaging.
Q5: Are there any quantitative data on the photobleaching of this compound?
Quantitative Data on Photobleaching of Related Porphyrins
The following table summarizes the photobleaching quantum yields for several common porphyrins. A lower quantum yield indicates greater photostability. This data is provided for comparative purposes to give an indication of the expected photostability of porphyrin-based compounds.
| Porphyrin | Abbreviation | Photobleaching Quantum Yield (Φ) | Conditions |
| Hematoporphyrin | HP | 4.7 x 10⁻⁵ | pH 7.4 phosphate buffer, in air[2] |
| Photofrin II | PF II | 5.4 x 10⁻⁵ | pH 7.4 phosphate buffer, in air[2] |
| Tetra(4-sulfonatophenyl)porphine | TSPP | 9.8 x 10⁻⁶ | pH 7.4 phosphate buffer, in air[2] |
| Uroporphyrin I | URO | 2.8 x 10⁻⁵ | pH 7.4 phosphate buffer, in air[2] |
Experimental Protocols
Protocol 1: General Procedure for Mounting Fixed Samples with Antifade Medium
-
Sample Preparation: Prepare cells or tissue sections on a microscope slide as per your standard protocol.
-
Washing: After the final staining step with this compound, wash the sample thoroughly with phosphate-buffered saline (PBS) to remove any unbound fluorophore.
-
Excess Liquid Removal: Carefully remove excess PBS from around the sample without allowing the sample to dry out.
-
Mounting: Apply a small drop of a commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, Vectashield® Antifade Mounting Medium) onto the sample.
-
Coverslipping: Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
Curing/Sealing: Allow the mounting medium to cure according to the manufacturer's instructions. For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Storage: Store the slide in the dark at 4°C.
Protocol 2: Live-Cell Imaging with Reduced Photobleaching
-
Cell Culture: Culture cells in a suitable imaging dish or chamber.
-
Staining: Incubate the cells with this compound according to your experimental protocol.
-
Washing: Gently wash the cells with pre-warmed imaging buffer to remove excess fluorophore.
-
Imaging Medium: Replace the wash buffer with a fresh, pre-warmed imaging buffer. For reduced photobleaching, supplement the imaging buffer with an antioxidant like Trolox (final concentration typically 500 µM).
-
Microscope Setup:
-
Turn on the microscope and the environmental chamber to allow them to equilibrate to the desired temperature (typically 37°C) and CO₂ levels.
-
Set the excitation light source to the lowest possible intensity.
-
-
Image Acquisition:
-
Use brightfield or DIC to locate and focus on the cells of interest.
-
Minimize the exposure time for fluorescence image acquisition.
-
For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Only acquire images from the specific regions of interest.
-
Visualizations
Caption: Experimental workflow for minimizing photobleaching.
Caption: Mechanism of action of antifade reagents in reducing photobleaching.
References
Technical Support Center: Scaling Up 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX Production
Welcome to the technical support center for the production of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis and purification of this porphyrin derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound IX from milligram to gram scale?
A1: The main challenges include a potential decrease in percentage yield, increased difficulty in maintaining homogenous reaction conditions (temperature and mixing), and the amplification of side-product formation. Purification is a significant bottleneck, as standard chromatographic methods can become cumbersome and less efficient at a larger scale.[1][2] The total synthesis process of porphyrin compounds is often complex, leading to low yields and a significant number of by-products.[1]
Q2: Are there green synthesis alternatives to traditional methods that use harsh chemicals?
A2: Yes, recent methodologies focus on reducing the use of hazardous reagents and chlorinated solvents.[2][3] One such approach involves a two-step protocol: an initial condensation of pyrrole and aldehyde in a water-methanol mixture with an acid catalyst, followed by oxidation in DMF, stirring in open air.[2][3] This method avoids expensive and toxic oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) and is suitable for gram-scale production with reproducible yields.[2][3]
Q3: What yield can I realistically expect at a larger scale?
A3: While yields are highly dependent on the specific synthetic route and optimization, large-scale green synthesis methods for porphyrins generally report yields in the 10-40% range after purification.[2][4][5] It is crucial to conduct pilot runs to establish a baseline for your specific process before committing to a full-scale production batch.
Q4: How critical is the purity of starting materials (e.g., pyrrole, aldehydes) for a successful scale-up?
A4: The purity of starting materials is paramount. Impurities in precursors can lead to the formation of undesired porphyrin variants and complex mixtures that are extremely difficult to separate. This issue is often exacerbated during scale-up. Using high-purity, freshly distilled reagents is highly recommended.
Troubleshooting Guide
This section addresses specific problems you may encounter during production.
Issue 1: Low Yield of Crude Product Post-Synthesis
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using UV-Vis spectroscopy to ensure the disappearance of the Soret band of the free base porphyrin. Extend reaction time if necessary. |
| Suboptimal Temperature Control | In larger volumes, localized hot or cold spots can occur. Ensure vigorous and even stirring. Use a temperature-controlled reaction vessel. |
| Side Reactions/Oligomerization | The formation of undesired aldehyde-pyrrole oligocondensates can lower the yield.[2] Control the rate of reagent addition and maintain the optimal reaction temperature to minimize these side reactions. |
| Air/Light Sensitivity | Porphyrins can be sensitive to light and air. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and protect the reaction vessel from light. |
Issue 2: Difficulty in Purifying the Final Compound
| Possible Cause | Suggested Solution |
| Complex Mixture of By-products | The presence of multiple porphyrin species makes purification challenging.[6] Re-evaluate the synthesis conditions to improve selectivity for the desired product. |
| Inefficient Column Chromatography | Manual gravity column chromatography is often slow and inefficient for large quantities.[1][7] The deep color can make it hard to see the separation.[1] |
| Consider switching to an automated flash chromatography system, which can save time and improve separation efficiency.[1] | |
| Streaking or Tailing on TLC/Column | The compound may be interacting too strongly with the stationary phase (e.g., silica gel). Try adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve mobility. |
| Product Insolubility | The crude product may not fully dissolve in the loading solvent for chromatography. Dissolve the sample in the minimum possible amount of a stronger solvent (e.g., dichloromethane or chloroform) before loading.[7] |
Issue 3: Final Product Fails Purity Analysis (NMR/Mass Spec)
| Possible Cause | Suggested Solution |
| Residual Solvent | The purified product may retain solvents. Dry the sample under high vacuum for an extended period. |
| Co-eluting Impurities | An impurity may have a similar polarity to the product, making separation difficult. Try a different solvent system for chromatography or consider a different stationary phase (e.g., alumina). |
| Product Degradation | The vinyl and hydroxymethyl groups can be susceptible to degradation. Store the purified compound in a cool, dark place under an inert atmosphere. Avoid repeated freeze-thaw cycles. |
Data Presentation: Scale-Up Comparison
The following table provides representative data comparing a lab-scale synthesis with a projected pilot-scale synthesis. Note: These are illustrative values and actual results may vary.
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) |
| Starting Pyrrole Amount | 0.15 mmol | 15 mmol |
| Reaction Volume | 50 mL | 5 L |
| Typical Reaction Time | 2-4 hours | 6-8 hours |
| Purification Method | Manual Silica Gel Chromatography | Automated Flash Chromatography |
| Eluent Volume | ~500 mL | ~20 L |
| Expected Crude Yield | 30-45% | 25-40% |
| Final Purified Yield | 15-25% | 10-20% |
| Achieved Purity (HPLC) | >98% | >95% |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound IX (Illustrative Green Method)
This protocol is adapted from green synthesis methodologies for porphyrins.[2][5]
Step 1: Condensation
-
In a 2L three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, combine 1L of methanol and 500 mL of deionized water.
-
Add the appropriate pyrrole and aldehyde precursors (10.0 mmol each) to the solvent mixture.
-
Stir the mixture vigorously and slowly add 40 mL of concentrated HCl.
-
Continue stirring at room temperature for 2 hours, protecting the flask from light.
-
Collect the resulting precipitate by vacuum filtration.
Step 2: Oxidation and Cyclization
-
Transfer the collected precipitate to a 1L beaker and dissolve it in 200 mL of reagent-grade dimethylformamide (DMF).
-
Transfer this solution to a 2L flask and reflux for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a larger beaker and stir overnight, open to the air, to allow for complete oxidation.
Protocol 2: Purification via Automated Flash Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture from Protocol 1 under reduced pressure to remove the DMF. Dissolve the resulting solid in a minimal amount of dichloromethane (DCM).
-
Column Selection: Choose a silica gel flash cartridge appropriate for a 1-2 g sample loading.
-
Equilibration: Equilibrate the column with the starting eluent (e.g., Hexane:DCM 1:1).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Run a gradient elution. A typical gradient might be from 100% DCM to 95:5 DCM:Methanol over 20 column volumes.
-
Fraction Collection: Use the system's UV-Vis detector to trigger fraction collection, focusing on the main peak corresponding to the porphyrin Soret band (~400 nm).
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: High-level production workflow from synthesis to final product.
Caption: Troubleshooting logic for addressing low final product yield.
References
how to prevent aggregation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin during experimental procedures.
Troubleshooting Guide
Issue: Unexpected Precipitation or Broadening of Absorption Spectra
Possible Cause: Aggregation of this compound. Porphyrin aggregation is a common phenomenon driven by hydrophobic and π-π stacking interactions between the macrocycles. This can be influenced by several experimental parameters.
Solutions:
| Parameter | Troubleshooting Step | Rationale |
| Solvent | If using aqueous solutions, consider adding a co-solvent such as DMSO, DMF, or ethanol. Start with a low percentage (e.g., 1-5%) and gradually increase. | Porphyrins are generally more soluble in organic solvents. Adding a co-solvent can disrupt hydrophobic interactions and prevent aggregation.[1] |
| pH | Adjust the pH of your solution. For many porphyrins, aggregation is favored at low pH.[2][3] Try increasing the pH to 7.4 or higher. Use a suitable buffer system to maintain a stable pH. | At acidic pH, protonation of the porphyrin ring can occur, leading to electrostatic interactions that promote aggregation. At higher pH, deprotonation of peripheral groups can increase electrostatic repulsion between molecules, preventing aggregation.[2][4] |
| Ionic Strength | Decrease the ionic strength of the buffer. High salt concentrations can promote the aggregation of some porphyrins.[2][5] | High ionic strength can shield the electrostatic repulsion between charged porphyrin molecules, allowing them to come closer and aggregate. |
| Concentration | Work with the lowest feasible concentration of the porphyrin. Dilute your sample and check the absorption spectrum for any changes. | Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[6] |
| Temperature | Gently warm the solution. In some cases, a slight increase in temperature can help to break up aggregates. However, be cautious as excessive heat can cause degradation. | Temperature can influence the thermodynamics of aggregation. For some systems, aggregation is an entropically driven process that is less favorable at higher temperatures.[7] |
| Additives | Incorporate non-ionic surfactants (e.g., Tween 20, Triton X-100) or polymers (e.g., PEG, PVP) into your solution at concentrations above their critical micelle concentration (CMC). | Surfactants can form micelles that encapsulate the porphyrin monomers, preventing self-aggregation.[8][9][10][11][12] Polymers can create a protective microenvironment around the porphyrin molecules.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound aggregation?
A1: The most common sign of aggregation is a change in the UV-Vis absorption spectrum. You may observe a broadening of the Soret band, a decrease in its intensity (hypochromism), and potentially a shift in its wavelength. A blue shift (hypsochromic shift) is indicative of H-aggregates (face-to-face stacking), while a red shift (bathochromic shift) suggests the formation of J-aggregates (edge-to-edge stacking).[4][13] You might also observe visible precipitation or turbidity in your solution.
Q2: At what pH should I dissolve my this compound to minimize aggregation?
A2: While specific data for this compound is limited, for many water-soluble porphyrins, a neutral to slightly alkaline pH (e.g., pH 7.4-9.0) is recommended to prevent aggregation.[3] It is advisable to perform a pH titration and monitor the absorption spectrum to determine the optimal pH for your specific experimental conditions.
Q3: Can I use surfactants to prevent aggregation? If so, which ones are recommended?
A3: Yes, surfactants are an effective tool to prevent porphyrin aggregation.[10][14][15] Non-ionic surfactants like Tween 20, Triton X-100, or Pluronics are generally good starting points as they are less likely to have strong electrostatic interactions with the porphyrin. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can also be used, but their interaction with the porphyrin will be pH-dependent.[10] The optimal surfactant and its concentration will depend on your specific application and should be determined empirically.
Q4: How does temperature affect the aggregation of this compound?
A4: The effect of temperature on porphyrin aggregation can be complex. In some cases, increasing the temperature can provide enough energy to break the non-covalent interactions holding the aggregates together, thus favoring the monomeric state. However, for some systems, aggregation can be entropically favored and may increase with temperature. It is crucial to monitor your sample's stability across the intended temperature range of your experiment.[7]
Q5: I have to work at a high concentration. What is the best strategy to prevent aggregation?
A5: If high concentrations are unavoidable, a combination of strategies is recommended. This could include using a mixed solvent system (e.g., water with a small percentage of an organic co-solvent), carefully controlling the pH to maximize electrostatic repulsion, and incorporating a stabilizing agent like a surfactant or a polymer.[6][8][9]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Solvent Selection: Due to the hydrophobic nature of the porphyrin macrocycle, it is recommended to first dissolve the solid this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Dissolution: Add the organic solvent to the solid porphyrin and gently vortex or sonicate until fully dissolved.
-
Buffering: Slowly add the aqueous buffer of your choice (e.g., phosphate-buffered saline, Tris buffer) to the dissolved porphyrin solution while stirring. It is recommended to use a buffer with a pH of 7.4 or higher.
-
Final Concentration: Adjust the final volume with the aqueous buffer to reach your target concentration.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Storage: Store the stock solution protected from light, preferably at 4°C for short-term storage or -20°C for long-term storage. Note that freeze-thaw cycles can sometimes induce aggregation.[7]
Visual Guides
Workflow for Troubleshooting Porphyrin Aggregation
References
- 1. The Self-Aggregation of Porphyrins with Multiple Chiral Centers in Organic/Aqueous Media: The Case of Sugar- and Steroid-Porphyrin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Assembly of Porphyrin Systems in Well-Defined Nanostructures: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ionic Strength on Porphyrin Drugs Interaction with Quadruplex DNA Formed by the Promoter Region of C-myc and Bcl2 Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Inadequate Temperature Storage Conditions on Aggregate and Particle Formation in Drugs Containing Tumor Necrosis Factor-Alpha Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Preventing porphyrin aggregation and controlling microenvironments using mixed polymer micelles - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Supramolecular Self-Assembly of Porphyrin and Metallosurfactant as a Drug Nanocontainer Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surfactant-Induced Interfacial Aggregation of Porphyrins for Structuring Color-Tunable Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
refining experimental conditions for 2-Vinyl-4-hydroxymethyldeuteroporphyrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for 2-Vinyl-4-hydroxymethyldeuteroporphyrin. The information provided is curated to address specific issues that may be encountered during synthesis, purification, and application in photodynamic therapy (PDT).
Troubleshooting Guides
This section addresses common problems that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound low during synthesis?
Answer: Low synthetic yields for porphyrin derivatives can stem from several factors. Porphyrin synthesis is often a multi-step process, and optimizing each step is crucial. Common issues include incomplete reactions, side-product formation, and degradation of the porphyrin ring. For vinyl-substituted porphyrins, the vinyl group can be sensitive to certain reaction conditions.
-
Potential Cause: Incomplete formylation or subsequent reactions. The Vilsmeier-Haack reaction, often used to introduce functional groups, requires careful control of temperature and stoichiometry.
-
Suggested Solution: Ensure anhydrous conditions and precise temperature control during the reaction. A slight excess of the formylating agent may drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Potential Cause: Degradation of the porphyrin macrocycle. Porphyrins can be sensitive to strong acids and high temperatures.
-
Suggested Solution: Use milder reaction conditions where possible. Purification of intermediates can also prevent the accumulation of impurities that may interfere with subsequent steps.
Question 2: What are the common challenges in purifying this compound?
Answer: Purification of porphyrins can be challenging due to their tendency to aggregate and their similar polarities to byproducts.
-
Potential Cause: Aggregation. Porphyrins, especially those with planar structures, are prone to stacking, which can affect their solubility and chromatographic behavior.
-
Suggested Solution: Use solvents that disrupt π-π stacking, such as those containing a small amount of pyridine or N,N-dimethylformamide (DMF). Sonication can also help to break up aggregates before chromatographic separation.
-
Potential Cause: Inadequate separation from starting materials or byproducts.
-
Suggested Solution: Employ a multi-step purification strategy. This may involve initial extraction, followed by column chromatography on silica gel or alumina. A gradient elution with an increasing proportion of a polar solvent like methanol in dichloromethane is often effective. For highly impure samples, preparative high-performance liquid chromatography (HPLC) may be necessary.
Question 3: Why am I observing poor cellular uptake of the photosensitizer?
Answer: The efficiency of cellular uptake is influenced by the physicochemical properties of the photosensitizer and the cell line being used.
-
Potential Cause: Aggregation in culture media. Porphyrins can aggregate in aqueous environments, reducing the effective concentration of the monomeric, active form.
-
Suggested Solution: Prepare stock solutions in an organic solvent like DMSO and then dilute to the final concentration in culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Potential Cause: Low affinity for the cell membrane. The charge and lipophilicity of the porphyrin affect its ability to cross the cell membrane.
-
Suggested Solution: Consider formulation strategies to improve delivery. This could involve encapsulation in liposomes or conjugation to nanoparticles or cell-penetrating peptides.
Question 4: How can I optimize the light dose for photodynamic therapy (PDT)?
Answer: The optimal light dose is a critical parameter in PDT and depends on the photosensitizer concentration in the target tissue and the desired therapeutic effect.
-
Potential Cause: Sub-optimal light energy delivered. Too low a dose will result in insufficient reactive oxygen species (ROS) generation, while too high a dose can cause damage to surrounding healthy tissue.
-
Suggested Solution: Perform dose-escalation studies to determine the optimal light dose for your specific application. Start with a low energy density and gradually increase it while monitoring cell viability or tumor response. The light dose is typically measured in Joules per square centimeter (J/cm²).[1] For some applications, a light dose of 200 J/cm of diffuser length has been used.[2]
Frequently Asked Questions (FAQs)
What is the general mechanism of action for this compound in PDT?
Porphyrin-based photosensitizers like this compound function through photodynamic therapy (PDT). This process involves three key components: the photosensitizer, light of a specific wavelength, and oxygen.[3] Upon activation by light, the photosensitizer transitions to an excited triplet state. It can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction), which is a potent cytotoxic agent that induces cell death. The photosensitizer can also participate in Type I reactions, producing other reactive oxygen species (ROS) that contribute to cellular damage.[4]
What is the recommended wavelength of light for activating this compound?
How should this compound be stored?
Porphyrin-based compounds should be protected from light to prevent photodegradation. It is recommended to store them as a solid or in a suitable organic solvent (e.g., DMSO, DMF) at -20°C in the dark.
What are typical concentrations of photosensitizers used in in vitro and in vivo PDT studies?
The optimal concentration will vary depending on the specific photosensitizer, the target cells or tissues, and the experimental setup.
-
In vitro studies: Concentrations can range from low micromolar (e.g., 1-20 µM) to higher concentrations depending on the cell line and incubation time.[6]
-
In vivo studies: Dosages are often administered based on body weight, for example, in the range of 2-5 mg/kg.[2][7]
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related porphyrin-based photosensitizers, which can serve as a starting point for refining the experimental conditions for this compound.
Table 1: In Vitro Photosensitizer Concentrations for PDT
| Photosensitizer | Cell Line | Concentration Range | Incubation Time | Reference |
| Hematoporphyrin derivative (HpD) | KYSE-150 | 2 mg/L | 4 hours | [3] |
| Various Photosensitizers | MRSA | 1-100 µM | Not specified | [6] |
Table 2: In Vivo Photosensitizer Dosages and Light Parameters for PDT
| Photosensitizer | Animal Model/Clinical Setting | Photosensitizer Dose | Light Wavelength | Light Dose | Drug-Light Interval | Reference |
| Photofrin® | Endobronchial Cancer | 2 mg/kg | 630 nm | 200 J/cm | 40-50 hours | [2] |
| HPPH | Bronchogenic CIS | 4 mg/m² | 665 nm | 75-150 J/cm² | 2 days | [5] |
| Dihematoporphyrin ether | Laryngeal Papillomatosis | 2.5 mg/kg | Not specified | 50-80 J/cm² | 24 hours | [1] |
| Hematoporphyrin Monomethyl Ether (HMME) | Port-Wine Stains | 5 mg/kg | 532 nm | 85-95 mW/cm² for 20-25 min | Not specified | [7] |
Experimental Protocols
General Protocol for In Vitro Photodynamic Therapy
-
Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength and at a predetermined light dose. Non-irradiated control groups should be kept in the dark.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours).
-
Assessment of Cytotoxicity: Evaluate cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion.
Visualizations
Caption: A generalized workflow for an in vitro photodynamic therapy experiment.
References
- 1. Variable light-dose effect on photodynamic therapy for laryngeal papillomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Phase I Study of Light Dose for Photodynamic Therapy (PDT) Using 2-[1-hexyloxyethyl]-2 devinyl Pyropheophorbide-a (HPPH) for Treatment of Non-small Cell Carcinoma in situ or Non-small Cell Microinvasive Bronchogenic Carcinoma. A Dose Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Photosensitizers for Photodynamic Therapy of Infections Should Kill Bacteria but Spare Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of Hematoporphyrin Monomethyl Ether Photodynamic Therapy in Adult Patients with Port-Wine Stains: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in 2-Vinyl-4-hydroxymethyldeuteroporphyrin experiments
Welcome to the technical support center for researchers working with 2-Vinyl-4-hydroxymethyldeuteroporphyrin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during synthesis, purification, and experimental application of this photosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a naturally occurring porphyrin derivative.[1] Porphyrins are highly conjugated macrocycles that are efficient photosensitizers.[2] Like other porphyrins, this compound is primarily investigated for its role in photodynamic therapy (PDT), where it can be activated by light of a specific wavelength to generate reactive oxygen species (ROS) that induce cell death in targeted tissues like tumors.[3][4]
Q2: How should I purify this compound after synthesis? A2: The synthesis of porphyrins often results in a mixture of the desired product along with by-products and unreacted starting materials.[5] Column chromatography using silica gel is a standard and effective method for purification.[5][6] Automated flash chromatography systems can improve separation efficiency and reduce purification time compared to traditional manual gravity columns.[6] The deep purple color of porphyrins can make visual tracking on the column difficult, which is another advantage of automated systems with UV detection.[6]
Q3: My compound has poor solubility in aqueous buffers. How can I improve this? A3: Porphyrins, due to their large hydrophobic aromatic core, often exhibit poor water solubility, which can lead to aggregation.[4][7] To improve solubility for biological experiments, several strategies can be employed:
-
Use of Co-solvents: Small amounts of organic solvents like DMSO or DMF can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.
-
Formulation with Delivery Vehicles: Encapsulating the porphyrin in delivery systems such as liposomes, micelles, or nanoparticles can significantly enhance its stability and bioavailability in aqueous solutions.[7]
-
pH Adjustment: The propanoic acid side chains on the deuteroporphyrin ring mean that its solubility can be influenced by pH. Increasing the pH can deprotonate these groups, potentially increasing solubility.
Q4: What are the optimal storage conditions for this photosensitizer? A4: Porphyrins are sensitive to light and can undergo photobleaching.[8] Therefore, this compound should be stored in the dark (e.g., in an amber vial or a foil-wrapped container) to prevent degradation. For long-term storage, it is recommended to store the compound as a solid or in a dry, anhydrous solvent at low temperatures (-20°C or below).
Q5: What is photobleaching and how can I minimize it during my experiments? A5: Photobleaching is the photochemical destruction of a fluorescent molecule (fluorophore) or photosensitizer upon exposure to light.[8] In PDT experiments, this can reduce the efficiency of ROS generation over time. To minimize photobleaching:
-
Protect all solutions containing the photosensitizer from ambient light before the intended irradiation step.
-
Minimize the duration of light exposure during fluorescence imaging or other analytical measurements.
-
Use the lowest effective light dose for therapeutic activation.
-
Be aware that photobleaching can be more pronounced at high light irradiances, sometimes involving two-step photolysis from higher excited states.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Therapeutic Effect in PDT Cell Assay | 1. Insufficient Cellular Uptake: The compound is hydrophobic and may not passively diffuse into cells efficiently.[9] 2. Aggregation: The photosensitizer may have aggregated in the aqueous cell culture medium, preventing uptake and activity. 3. Hypoxia: PDT consumes oxygen to produce ROS. The naturally hypoxic tumor microenvironment or oxygen depletion during the experiment can limit efficacy.[10][11] 4. Incorrect Light Wavelength or Dose: The light source may not match the absorption spectrum of the porphyrin, or the total energy delivered may be insufficient. | 1. Use a Delivery Vehicle: Formulate the porphyrin with liposomes or nanoparticles to improve delivery.[7][12] 2. Optimize Formulation: Prepare the stock solution in DMSO and ensure rapid mixing when diluting into media. Check for precipitation. 3. Ensure Adequate Oxygenation: Perform experiments in well-oxygenated conditions. For in vivo studies, consider strategies to mitigate tumor hypoxia. 4. Verify Light Source: Check the emission spectrum of your lamp or laser. Ensure it overlaps with one of the porphyrin's Q-bands (typically in the 600-700 nm range for better tissue penetration).[2] Calibrate the power output to deliver a precise light dose (J/cm²). |
| High Variance Between Replicate Wells/Dishes | 1. Uneven Light Distribution: The light source may not be illuminating all samples uniformly. 2. Photobleaching: Samples analyzed or irradiated last may have a reduced response due to prolonged exposure to ambient light.[8] 3. Inconsistent Drug Concentration: The compound may be precipitating or adsorbing to plasticware. | 1. Calibrate Light Field: Use a power meter to map the intensity of your light source across the entire illumination area. 2. Control Light Exposure: Work in dimmed light and keep plates covered until the moment of irradiation. Irradiate all samples for the exact same duration. 3. Improve Solubilization: Use a delivery agent or ensure the final concentration of any organic solvent (like DMSO) is low and consistent across all samples. |
| Difficulty with Post-Synthesis Purification | 1. Formation of Tar and By-products: Porphyrin syntheses can produce significant amounts of polymerized material and undesired isomers, making separation difficult.[5] 2. Poor Separation on Silica Gel: The polarity of the different porphyrin species may be too similar for effective separation with the chosen solvent system. | 1. Optimize Reaction Conditions: Modifying the reaction temperature and duration can sometimes minimize tar formation.[5] 2. Use High-Performance Chromatography: Employ automated flash chromatography with high-efficiency silica cartridges for better resolution.[6] 3. Gradient Elution: Develop a gradient elution method (e.g., transitioning from a non-polar solvent like hexane to a more polar one like ethyl acetate or dichloromethane) to improve the separation of closely related compounds. |
Quantitative Data
The specific photophysical properties of this compound should be determined experimentally. However, the table below provides a summary of typical property ranges for similar porphyrin-based photosensitizers used in PDT for comparative purposes.
| Parameter | Typical Range for Porphyrin Photosensitizers | Significance in PDT |
| Absorption Maxima (Soret Band) | 400 - 420 nm | Strongest absorption band, useful for quantification. |
| Absorption Maxima (Q-Bands) | 500 - 700 nm | Weaker bands in the red region of the spectrum are crucial for PDT, as this light penetrates tissue more deeply.[2] |
| Molar Extinction Coefficient (at therapeutic λ) | 1,000 - 30,000 M⁻¹cm⁻¹ | A higher value means more efficient light absorption at the therapeutic wavelength. |
| Fluorescence Quantum Yield (Φf) | 0.05 - 0.20 | Indicates the efficiency of light emission. A lower value is often desired for PDT, as it implies more energy is available for intersystem crossing to the triplet state. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.40 - 0.80 | The efficiency of generating cytotoxic singlet oxygen after light absorption. This is a key predictor of PDT efficacy.[3] |
Experimental Protocols
Protocol: In Vitro Photodynamic Therapy Cytotoxicity Assay
This protocol provides a general framework for assessing the phototoxicity of this compound against a cancer cell line (e.g., HeLa, MCF-7).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Light source with a defined wavelength (e.g., 630 nm LED array or laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
2. Methodology:
-
Preparation of Photosensitizer Stock:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Incubation with Photosensitizer:
-
Prepare serial dilutions of the photosensitizer stock solution in complete culture medium to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the photosensitizer.
-
Include "dark toxicity" control wells (cells with photosensitizer but no light) and "light only" control wells (cells with no photosensitizer but exposed to light).
-
Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C, protected from light.
-
-
Irradiation:
-
After incubation, gently wash the cells twice with 100 µL of PBS to remove any extracellular photosensitizer.
-
Add 100 µL of fresh, pre-warmed complete medium to each well.
-
Expose the designated wells to the light source. The light dose (in J/cm²) is a product of the power density (W/cm²) and the exposure time (s). A typical starting dose might be 5-20 J/cm².
-
Ensure the "dark toxicity" wells remain covered with an opaque material (e.g., aluminum foil) during irradiation.
-
-
Post-Irradiation Incubation & Viability Assessment:
-
Return the plate to the incubator for another 24-48 hours.
-
To assess cell viability, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for synthesis and in vitro evaluation.
Caption: Simplified mechanism of Type II photodynamic therapy.
Caption: Troubleshooting logic for inconsistent PDT experimental results.
References
- 1. scbt.com [scbt.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. santaisci.com [santaisci.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic Inactivation of Bacteria with Porphyrin Derivatives: Effect of Charge, Lipophilicity, ROS Generation, and Cellular Uptake on Their Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proceedings [spiedigitallibrary.org]
Technical Support Center: Enhancing the Phototoxicity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the phototoxicity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve specific issues that may arise during your research.
Q1: We are observing lower-than-expected phototoxicity with this compound in our cancer cell line. What are the potential causes and solutions?
A1: Low phototoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Aggregation: Porphyrin-based photosensitizers have a tendency to aggregate in aqueous solutions, which significantly reduces their phototoxic efficacy by quenching the excited state.
-
Solution: Consider formulating this compound in a delivery vehicle such as liposomes, polymeric micelles, or albumin nanoparticles to improve its solubility and reduce aggregation.
-
-
Suboptimal Light Dose: The activation of the photosensitizer is dependent on the wavelength and total energy of the light delivered.
-
Solution: Ensure your light source emits at a wavelength that overlaps with the absorption spectrum of this compound (typically in the red region of the spectrum for better tissue penetration). Verify the light dose (fluence) delivered to the cells using a power meter.
-
-
Low Cellular Uptake: Insufficient accumulation of the photosensitizer within the target cells will result in poor phototoxicity.
-
Solution: Enhance cellular uptake by conjugating this compound to targeting moieties such as antibodies or peptides that recognize specific receptors on the cancer cells.
-
-
Photobleaching: Upon illumination, photosensitizers can undergo photodegradation, reducing the amount of active compound available to generate reactive oxygen species (ROS).
-
Solution: Investigate the photostability of your formulation. If significant photobleaching is observed, consider using a pulsed light regimen or incorporating antioxidants in your formulation that do not quench the desired ROS.
-
Q2: Our formulation of this compound appears to be precipitating out of our cell culture medium. How can we improve its solubility and stability?
A2: Poor aqueous solubility is a common challenge with porphyrins.
-
pH Adjustment: The solubility of porphyrins can be pH-dependent. Assess the solubility of your compound at different pH values to find an optimal range for your experiments.
-
Co-solvents: The use of biocompatible co-solvents, such as a small percentage of DMSO or ethanol, in the initial stock solution can aid in dissolution before further dilution in aqueous media. However, be mindful of the final solvent concentration to avoid cellular toxicity.
-
Encapsulation: As mentioned previously, encapsulation within nanocarriers is a highly effective strategy to improve the solubility and stability of hydrophobic photosensitizers in physiological solutions.
Q3: We are struggling to quantify the reactive oxygen species (ROS) generated by our this compound formulation. What are the recommended methods?
A3: Accurate ROS quantification is crucial for evaluating phototoxic efficacy.
-
Singlet Oxygen Detection: Singlet oxygen (¹O₂) is a key cytotoxic species in photodynamic therapy.
-
Direct Method: Time-resolved phosphorescence detection of ¹O₂ at ~1270 nm is the most direct method but requires specialized equipment.
-
Indirect Method: Chemical probes like Singlet Oxygen Sensor Green (SOSG) can be used. SOSG fluoresces upon reaction with ¹O₂, and the increase in fluorescence can be measured.
-
-
Superoxide and Other ROS Detection:
-
Dihydroethidium (DHE): This probe is relatively specific for superoxide and is oxidized to the fluorescent 2-hydroxyethidium.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): This is a general ROS indicator that becomes fluorescent upon oxidation by various ROS, including hydrogen peroxide and hydroxyl radicals.
-
It is important to use appropriate controls to account for any background signal or probe auto-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phototoxicity for this compound?
A1: The phototoxicity of this compound, like other porphyrin-based photosensitizers, is primarily mediated by the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. The process involves two main pathways:
-
Type II Mechanism: The photosensitizer in its excited triplet state directly transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the dominant pathway for porphyrins.
-
Type I Mechanism: The excited photosensitizer can react with biological substrates through electron transfer, producing superoxide anions (O₂⁻) and other free radicals.
These ROS can then induce cellular damage, leading to apoptosis or necrosis of the target cells.
Q2: How can we enhance the targeting of this compound to tumor tissue?
A2: Enhancing tumor targeting is key to improving therapeutic efficacy and reducing side effects.
-
Passive Targeting (EPR Effect): By formulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) of a specific size range (typically 10-100 nm), you can take advantage of the enhanced permeability and retention (EPR) effect in solid tumors.
-
Active Targeting: For greater specificity, the surface of these nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells. Examples include:
-
Antibodies: e.g., anti-EGFR or anti-HER2 antibodies.
-
Peptides: e.g., RGD peptides that target integrins.
-
Aptamers: Single-stranded DNA or RNA molecules that bind to specific targets.
-
Q3: What are the critical quality control parameters to consider for a this compound-based formulation?
A3: Key quality control parameters include:
-
Purity of the photosensitizer: Assessed by techniques like HPLC and mass spectrometry.
-
Drug loading and encapsulation efficiency: For nanoparticle formulations, this determines the amount of photosensitizer successfully incorporated into the carrier.
-
Particle size and size distribution: Measured by dynamic light scattering (DLS).
-
Zeta potential: Indicates the surface charge and stability of nanoparticle formulations.
-
In vitro drug release profile: Characterizes the rate at which the photosensitizer is released from the delivery system.
-
Photostability: Assesses the degradation of the photosensitizer upon light exposure.
Quantitative Data Summary
Specific quantitative data for this compound is not extensively available in the public domain. The following tables provide examples of typical data that should be generated and compared for different formulations to assess enhancement of phototoxicity.
Table 1: Example Reactive Oxygen Species (ROS) Quantum Yields for Different Formulations
| Formulation | Singlet Oxygen Quantum Yield (ΦΔ) | Superoxide Quantum Yield (ΦO₂⁻) | Reference Compound |
| Free 2-V-4-HD | Value to be determined | Value to be determined | Rose Bengal |
| Liposomal 2-V-4-HD | Value to be determined | Value to be determined | Rose Bengal |
| Micellar 2-V-4-HD | Value to be determined | Value to be determined | Rose Bengal |
Note: The quantum yield is the ratio of the number of ROS molecules generated to the number of photons absorbed. Higher values indicate greater ROS production efficiency.
Table 2: Example Cellular Uptake and Phototoxicity Data in a Cancer Cell Line
| Formulation | Cellular Uptake (µg/mg protein) | IC₅₀ (µM) with Light | IC₅₀ (µM) without Light (Dark Toxicity) |
| Free 2-V-4-HD | Value to be determined | Value to be determined | Value to be determined |
| Targeted Liposomal 2-V-4-HD | Value to be determined | Value to be determined | Value to be determined |
| Non-Targeted Liposomal 2-V-4-HD | Value to be determined | Value to be determined | Value to be determined |
Note: IC₅₀ is the concentration of the drug that causes 50% inhibition of cell growth. A lower IC₅₀ with light indicates higher phototoxicity. High dark toxicity is undesirable.
Key Experimental Protocols
1. Protocol for Assessing Cellular Uptake
-
Cell Seeding: Plate the target cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Incubate the cells with different formulations of this compound at a fixed concentration for various time points (e.g., 2, 4, 8, 24 hours).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Fluorescence Measurement: Measure the fluorescence of the photosensitizer in the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths. Create a standard curve with known concentrations of the photosensitizer to quantify the amount.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Normalization: Express the cellular uptake as the amount of photosensitizer per milligram of total cell protein (e.g., µg/mg protein).
2. Protocol for In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Photosensitizer Incubation: Treat the cells with serial dilutions of the this compound formulations for a predetermined incubation time. Include a "no drug" control.
-
Washing: Wash the cells with PBS to remove the extracellular photosensitizer.
-
Light Irradiation: Add fresh cell culture medium and irradiate the cells with a light source of the appropriate wavelength and a predetermined light dose. Keep a parallel set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC₅₀ value.
Diagrams
Caption: Troubleshooting workflow for enhancing phototoxicity.
Caption: Mechanism of photodynamic therapy (PDT).
Validation & Comparative
A Comparative Guide to Porphyrin-Based Photosensitizers: Evaluating 2-Vinyl-4-hydroxymethyldeuteroporphyrin in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for novel and more effective photosensitizers is paramount. This guide provides a comparative analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a lesser-studied deuteroporphyrin derivative, against the clinically established photosensitizers Photofrin® (Porfimer Sodium) and Protoporphyrin IX (PpIX), the active metabolite of 5-aminolevulinic acid (5-ALA). Due to the limited direct experimental data on this compound, this comparison leverages findings from studies on closely related deuteroporphyrin IX derivatives to infer its potential efficacy and characteristics.
Executive Summary
Deuteroporphyrin derivatives are a class of photosensitizers that have demonstrated significant photodynamic activity, in some cases exceeding that of established agents like Photofrin® in preclinical models. While specific data for this compound is scarce, the structural modifications—a vinyl group and a hydroxymethyl group on the deuteroporphyrin core—are anticipated to influence its photophysical and biological properties. This guide synthesizes available data on related compounds to provide a predictive comparison, highlighting the potential advantages and areas for future research.
Comparative Data of Photosensitizers
The following tables summarize key quantitative parameters for Photofrin®, 5-ALA induced PpIX, and inferred properties for deuteroporphyrin derivatives, which may be indicative of the performance of this compound.
Table 1: Photophysical and Photochemical Properties
| Property | Photofrin® (Porfimer Sodium) | 5-ALA induced PpIX | Deuteroporphyrin IX Derivatives (Inferred) |
| Composition | Complex mixture of porphyrin oligomers | Endogenously synthesized Protoporphyrin IX | Single, purified compound |
| Maximum Absorption (Soret Band) | ~400 nm | ~405 nm | ~400 nm |
| Maximum Absorption (Q-bands) | 510, 540, 580, 630 nm | 505, 540, 580, 630 nm | Similar to PpIX, with potential minor shifts |
| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate (variable, depends on fraction) | High (~0.6 - 0.8) | Expected to be high, influenced by substituents |
| Fluorescence Quantum Yield | Low | Moderate to High | Variable, dependent on specific derivative |
Table 2: Pharmacokinetic and Biological Properties
| Property | Photofrin® (Porfimer Sodium) | 5-ALA induced PpIX | Deuteroporphyrin IX Derivatives (Inferred) |
| Administration | Intravenous | Oral or Topical | Likely Intravenous |
| Tumor Selectivity | Moderate; relies on enhanced permeability and retention (EPR) effect | High; based on differential metabolic activity in tumor cells | Potentially high, influenced by lipophilicity and specific targeting moieties |
| Cellular Localization | Plasma membrane, mitochondria, lysosomes, ER | Primarily mitochondria | Mitochondria, lysosomes, and other membranes depending on amphiphilicity |
| Cutaneous Photosensitivity | Prolonged (4-6 weeks) | Short (24-48 hours) | Variable, expected to be shorter than Photofrin® |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizers. Below are generalized protocols for key experiments based on common practices in PDT research.
In Vitro Phototoxicity Assay
This protocol outlines a standard method to assess the cytotoxic efficacy of a photosensitizer upon light activation in a cancer cell line.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include a no-drug control.
-
-
Irradiation:
-
Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add fresh, phenol red-free medium to the wells.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., a 630 nm diode laser for many porphyrins) at a specific light dose (fluence, J/cm²). Keep a set of non-irradiated (dark toxicity) control plates.
-
-
Cytotoxicity Assessment:
-
After a post-irradiation incubation period (e.g., 24 or 48 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of photosensitizer required to inhibit cell growth by 50%) for the light-activated and dark conditions.
-
In Vivo Tumor Model Efficacy Study
This protocol describes a typical workflow for evaluating the antitumor efficacy of a photosensitizer in a murine tumor model.
-
Animal Model and Tumor Induction:
-
Use an appropriate mouse strain (e.g., BALB/c or nude mice) and a syngeneic or xenograft tumor model.
-
Inject a suspension of cancer cells (e.g., CT26, 4T1) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Photosensitizer Administration:
-
Randomly assign mice to different treatment groups (e.g., control, photosensitizer alone, light alone, PDT).
-
Administer the photosensitizer intravenously via the tail vein at a predetermined dose.
-
-
Irradiation:
-
At a specific time point after photosensitizer administration (drug-light interval, which allows for optimal tumor accumulation), anesthetize the mice.
-
Irradiate the tumor area with a laser of the appropriate wavelength and light dose. Shield the rest of the mouse's body from the light.
-
-
Tumor Response Monitoring:
-
Measure the tumor volume (using calipers) and body weight of the mice every 2-3 days for the duration of the study.
-
Observe the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis to assess necrosis and apoptosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in photodynamic therapy.
PDT Mechanism of Action
General Experimental Workflow for PDT Evaluation
Concluding Remarks
While direct comparative data for this compound is not yet available in the peer-reviewed literature, the foundational knowledge of deuteroporphyrin IX derivatives suggests its potential as a promising photosensitizer. The presence of a vinyl group may enhance its absorption in the red region of the spectrum, and the hydroxymethyl group could modulate its amphiphilicity, potentially improving cellular uptake and subcellular localization.
Compared to Photofrin®, a purified, single-compound deuteroporphyrin derivative like this compound would offer advantages in terms of manufacturing consistency and quality control. In comparison to 5-ALA, which relies on metabolic conversion, a pre-formed photosensitizer allows for more direct control over dosimetry.
Further research is imperative to characterize the photophysical properties, cellular uptake, and in vitro and in vivo efficacy of this compound. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, which will be crucial in determining its potential role in the future of photodynamic therapy.
Comparative Analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin and Alternative Photosensitizers in Photodynamic Therapy
Introduction
2-Vinyl-4-hydroxymethyldeuteroporphyrin is a naturally occurring porphyrin derivative belonging to the deuteroporphyrin IX class of compounds.[1][2] While specific experimental data and extensive research on this particular derivative are limited in publicly available literature, its structural similarity to other well-characterized porphyrins suggests its potential application as a photosensitizer in photodynamic therapy (PDT) and as a fluorescent imaging agent.
This guide provides a comparative framework for evaluating the performance of a photosensitizer like this compound. Due to the scarcity of specific data for this compound, this document will present a cross-validation of results using two closely related and extensively studied porphyrin derivatives: Protoporphyrin IX (PpIX) and Hematoporphyrin Derivative (HpD). This comparison will serve as a blueprint for the type of experimental data and analysis required for a comprehensive evaluation.
Porphyrins and their derivatives are renowned for their role as photosensitizers in PDT, a therapeutic modality that utilizes the combination of a photosensitizing agent, light, and oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS).[3][4] The effectiveness of a photosensitizer is determined by several factors, including its phototoxicity, cellular uptake, and the specific signaling pathways it activates upon photoirradiation.
Performance Comparison of Photosensitizers
This section provides a comparative summary of the key performance indicators for Protoporphyrin IX and Hematoporphyrin Derivative, which are considered relevant benchmarks for evaluating new porphyrin-based photosensitizers.
| Parameter | Protoporphyrin IX (PpIX) | Hematoporphyrin Derivative (HpD) | This compound |
| Phototoxicity | High, induces significant cell death upon light activation.[5] | Moderate to high, effective in various cancer cell lines.[6] | Data not available |
| Cellular Uptake | Efficiently taken up by various cell types, often enhanced by administration of its precursor, 5-aminolevulinic acid (ALA).[7] | Shows selective accumulation in tumor tissues.[4] | Data not available |
| Singlet Oxygen Quantum Yield | Reported to be a highly efficient generator of singlet oxygen. | Effective in generating singlet oxygen, a key mediator of PDT.[4] | Data not available |
| Apoptosis Induction | A primary mechanism of cell death induced by PpIX-PDT. | Induces apoptosis in cancer cells.[6] | Data not available |
| Clinical Approvals | ALA-induced PpIX is FDA-approved for the treatment of actinic keratosis.[5] | A purified form, Photofrin®, is approved for treating certain types of cancer.[8] | Not applicable |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of photosensitizers.
In Vitro Phototoxicity Assay
Objective: To determine the cytotoxic effect of the photosensitizer on a specific cell line upon light activation.
Methodology:
-
Cell Culture: A431 human epidermoid carcinoma cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Photosensitizer Incubation: Cells are seeded in 96-well plates and incubated with varying concentrations of the photosensitizer (e.g., PpIX, HpD) for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: The cells are then exposed to a specific wavelength of light (e.g., 630 nm for HpD, 635 nm for PpIX) using a light source with a defined power density. A control group of cells with the photosensitizer is kept in the dark.
-
Cytotoxicity Assessment: Cell viability is assessed 24 hours post-irradiation using a standard method like the MTT assay, which measures mitochondrial metabolic activity. The results are expressed as a percentage of cell viability compared to the untreated control.
Cellular Uptake and Localization Studies
Objective: To quantify the amount of photosensitizer taken up by cells and to visualize its subcellular localization.
Methodology:
-
Cell Culture and Incubation: Cells are cultured on glass coverslips and incubated with the photosensitizer as described above.
-
Fluorescence Microscopy: The intrinsic fluorescence of the porphyrin is utilized for visualization. After incubation, the cells are washed to remove any unbound photosensitizer and are then imaged using a fluorescence microscope with appropriate excitation and emission filters.
-
Quantitative Analysis: For quantification of uptake, cells are lysed after incubation, and the intracellular concentration of the photosensitizer is determined by measuring the fluorescence intensity using a spectrofluorometer.
Apoptosis Assay by Flow Cytometry
Objective: To determine the extent to which the photosensitizer-mediated PDT induces apoptosis.
Methodology:
-
Treatment: Cells are treated with the photosensitizer and irradiated as described in the phototoxicity assay.
-
Staining: After a post-irradiation incubation period (e.g., 6-24 hours), cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in porphyrin-mediated photodynamic therapy and a typical experimental workflow for its evaluation.
Caption: Mechanism of Reactive Oxygen Species (ROS) generation in Photodynamic Therapy.
Caption: Key signaling pathways activated by ROS leading to apoptosis.[6]
Caption: Experimental workflow for the in vitro evaluation of a photosensitizer.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro study on the characteristics of different photosensitizers employed in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking: Protoporphyrin IX Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of protoporphyrin IX (PpIX) derivatives, a critical class of photosensitizers used in photodynamic therapy (PDT). While data on 2-Vinyl-4-hydroxymethyldeuteroporphyrin is not widely available, this document benchmarks its expected performance against well-characterized and clinically relevant alternatives, namely Protoporphyrin IX and Hematoporphyrin Derivative (HpD). The data presented is synthesized from established literature to provide a robust framework for evaluation.
Comparative Performance Data
The efficacy of a photosensitizer in PDT is determined by several key photophysical and biological parameters. The following tables summarize critical performance indicators for benchmark protoporphyrin derivatives.
Table 1: Photophysical Properties of Protoporphyrin Derivatives
| Parameter | Protoporphyrin IX (PpIX) | Hematoporphyrin Derivative (HpD) |
| Absorption Maximum (λmax) in Cells | ~635 nm | ~630 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.50 - 0.60 | 0.44 - 0.85 |
| Fluorescence Quantum Yield | ~0.09 | Variable (mixture) |
Table 2: Biological Performance Indicators
| Parameter | Protoporphyrin IX (PpIX) | Hematoporphyrin Derivative (HpD) |
| Cellular Uptake Mechanism | Primarily through mitochondrial transport proteins.[1] | Endocytosis, lipoprotein receptor pathways.[2] |
| Subcellular Localization | Predominantly mitochondria.[3] | Lysosomes, mitochondria, and other cellular membranes.[4][5] |
| Phototoxicity (IC50) | Highly variable depending on cell line, light dose, and drug concentration. | Generally potent, but formulation dependent. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate photosensitizer performance.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of singlet oxygen production, a primary cytotoxic agent in Type II photodynamic therapy.[6]
Methodology: Direct measurement via phosphorescence detection.
-
Sample Preparation: Prepare air-saturated solutions of the photosensitizer in a suitable solvent (e.g., dimethylformamide) at a concentration that gives an absorbance of ~0.1 at the excitation wavelength.
-
Excitation: Use a pulsed laser at a wavelength strongly absorbed by the photosensitizer.
-
Detection: Measure the time-resolved near-infrared phosphorescence of singlet oxygen at approximately 1270 nm using a sensitive detector (e.g., a liquid nitrogen-cooled germanium photodiode).
-
Quantification: Compare the phosphorescence intensity of the sample to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue) under identical conditions. The quantum yield is calculated using the following equation: ΦΔ(sample) = ΦΔ(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) Where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.[7]
Cellular Uptake and Subcellular Localization
Objective: To determine the kinetics of cellular uptake and the intracellular localization of the photosensitizer, which are critical for predicting the mechanism of cell death.
Methodology: Confocal Laser Scanning Microscopy.
-
Cell Culture: Seed cancer cells (e.g., A549, human lung adenocarcinoma) on glass-bottom dishes and allow them to adhere overnight.
-
Incubation: Treat the cells with the photosensitizer at a desired concentration (e.g., 20 µM) for various time points (e.g., 2, 4, 8, 24 hours).[8]
-
Staining (Optional): To identify specific organelles, co-stain the cells with fluorescent trackers for mitochondria (e.g., MitoTracker Green) or lysosomes (e.g., LysoTracker Green).
-
Imaging: Wash the cells with phosphate-buffered saline (PBS) and image them using a confocal microscope. Excite the photosensitizer and any organelle trackers with appropriate laser lines and collect the fluorescence emission in separate channels.
-
Analysis: Analyze the images to determine the intracellular distribution of the photosensitizer by observing the co-localization of its fluorescence with that of the organelle trackers.[5]
In Vitro Phototoxicity Assay
Objective: To determine the light-induced cytotoxicity of the photosensitizer.
Methodology: MTT Assay.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Incubation: Treat the cells with a range of concentrations of the photosensitizer for a specific duration (e.g., 24 hours). Include a "dark" control group (no light exposure) and an "irradiation" group.
-
Irradiation: Aspirate the photosensitizer-containing medium, wash the cells with PBS, and add fresh medium. Expose the "irradiation" group to a light source with a wavelength corresponding to the photosensitizer's absorption maximum (e.g., 630 nm) at a specific light dose (e.g., 2-16 J/cm²). Keep the "dark" control plate protected from light.[9]
-
Post-Irradiation Incubation: Incubate both plates for an additional 24 hours.
-
Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO/ethanol solution).
-
Data Analysis: Measure the absorbance of the formazan solution at 570 nm using a microplate reader. Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration of photosensitizer that causes 50% cell death) can then be determined.
Visualizations
Experimental Workflow for Photosensitizer Evaluation
Caption: Workflow for the evaluation of a novel photosensitizer.
Signaling Pathways in Photodynamic Therapy
Caption: Simplified signaling pathway of Type II photodynamic therapy.
References
- 1. Uptake, subcellular localization, and phototoxicity of photosensitizing porphyrins [spiedigitallibrary.org]
- 2. Cellular uptake and photosensitizing properties of anticancer porphyrins in cell membranes and low and high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocytotoxicity, cellular uptake and subcellular localization of amidinophenylporphyrins as potential photodynamic therapeutic agents: An in vitro cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Localization of Selected Porphyrins and Their Effect on the In Vitro Motility of Human Colon Tumors and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
A Comparative Guide to Confirming the Purity of Synthesized 2-Vinyl-4-hydroxymethyldeuteroporphyrin
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a key intermediate in the development of photosensitizers for photodynamic therapy and other biomedical applications, necessitates rigorous purity assessment. This guide provides a comparative overview of essential analytical techniques to ensure the quality and reliability of the synthesized compound. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Analytical Techniques for Purity Assessment
The confirmation of purity for complex organic molecules like this compound relies on a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary techniques for this purpose. Below is a summary of their performance in the context of porphyrin analysis.
| Analytical Technique | Purity Assessment Capability | Limit of Detection (LOD) | Resolution | Throughput | Structural Information |
| HPLC (UV-Vis Detection) | Excellent for quantifying known impurities and the main compound. | ~0.8-5 pmol (absorbance)[1] | High, capable of separating isomers.[2] | High | Limited to retention time comparison with standards. |
| HPLC (Fluorescence Detection) | Superior sensitivity for fluorescent porphyrins. | ~0.04-0.4 pmol[1] | High, similar to UV-Vis detection.[1][2] | High | Limited to retention time and fluorescence spectra. |
| Mass Spectrometry (MS) | Confirms molecular weight and can identify unknown impurities. | High, dependent on ionization method. | High mass resolution can distinguish between compounds with very similar masses.[3] | High, especially with direct infusion. | Provides molecular formula and fragmentation patterns for structural elucidation.[4] |
| LC-MS/MS | Combines the separation power of HPLC with the specificity of MS for complex mixtures.[3][5] | Very high sensitivity and selectivity. | Excellent for both separation and mass analysis. | Moderate to High | Provides retention time, molecular weight, and fragmentation data for confident identification.[5] |
| NMR Spectroscopy | Provides detailed structural information and can quantify impurities if their signals are resolved. | Lower sensitivity compared to MS and HPLC. | High, dependent on magnetic field strength. | Low | Definitive structural elucidation of the main compound and impurities.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for porphyrin analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 column (e.g., Chromolith RP-18)[2]
-
UV-Vis or Fluorescence detector
Reagents:
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (pH 5.0)
-
Acetonitrile (HPLC grade)
-
Sample dissolved in a suitable solvent (e.g., methanol/dichloromethane)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized porphyrin at a known concentration (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.
-
Mobile Phase: A gradient of methanol and ammonium acetate buffer is commonly used.[2] A typical gradient might start at 60% methanol and increase to 95% over 20 minutes.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
Detection: UV-Vis at 405 nm (Soret band) or fluorescence with excitation at ~400 nm and emission at ~620 nm.[1]
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify any impurities.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.[7]
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (for enhancing ionization)
-
Sample dissolved in a suitable solvent
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol with 0.1% formic acid.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
MS Parameters:
-
Ionization mode: Positive ESI is typically used for porphyrins.[5]
-
Mass range: Scan a range that includes the expected molecular weight of the target compound (m/z ~582.6 for [M+H]+) and potential impurities.
-
Capillary voltage and cone voltage should be optimized for the specific instrument and compound.
-
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Other peaks may indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the identity of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of sufficient quantity (typically >1 mg)
Procedure:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Other experiments like ¹³C NMR, COSY, and HSQC can provide further structural details.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities. The aromatic structure of porphyrins leads to characteristic chemical shifts.[6]
Experimental Workflow and Signaling Pathways
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Porphyrin-Based Compounds in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. At the heart of this light-based therapy are photosensitizers, and among the most extensively studied and clinically utilized are porphyrin-based compounds. Their intrinsic ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength makes them potent therapeutic agents. However, the landscape of porphyrin-based photosensitizers is diverse, with each compound exhibiting unique photochemical and photobiological properties. This guide provides a head-to-head comparison of three clinically significant porphyrin-based photosensitizers: Photofrin® (Porfimer Sodium) , Verteporfin (Visudyne®) , and Talaporfin Sodium (Laserphyrin®) . The information presented herein is supported by experimental data to aid researchers and drug development professionals in making informed decisions.
Performance Comparison of Porphyrin-Based Photosensitizers
The efficacy of a photosensitizer in PDT is determined by several key parameters, including its ability to generate singlet oxygen, its efficiency of cellular uptake, and its resulting cytotoxicity upon photoactivation. The following table summarizes the quantitative data for Photofrin®, Verteporfin, and Talaporfin Sodium based on available research. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values are compiled from various sources.
| Parameter | Photofrin® (Porfimer Sodium) | Verteporfin | Talaporfin Sodium |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.61[1] | High | 0.53[2] |
| Excitation Wavelength (nm) | 630[3][4] | 690 | 664[3] |
| Cellular Uptake Mechanism | Primarily via low-density lipoprotein (LDL) receptor-mediated endocytosis.[5] | Rapidly taken up by cells. | Non-selective uptake mechanism.[6] |
| In Vitro Cytotoxicity (IC50) | Dose-dependent | More efficient at lower concentrations compared to Photofrin®.[7] | Dose-dependent |
| Clinical Application | Esophageal, lung, and other cancers.[3][4][7] | Age-related macular degeneration, pancreatic cancer.[7] | Esophageal cancer, non-small cell lung cancer.[3] |
| Key Advantages | First-generation photosensitizer with extensive clinical history. | Deeper tissue penetration due to longer activation wavelength; rapid pharmacokinetics.[7] | Longer activation wavelength for deeper tissue penetration; lower skin phototoxicity compared to Photofrin®.[3] |
| Key Disadvantages | Shorter wavelength limits tissue penetration; prolonged skin photosensitivity.[3] |
Experimental Protocols
The quantitative data presented above are derived from a variety of experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future comparative studies.
Measurement of Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficacy. A common method is the direct measurement of singlet oxygen's near-infrared luminescence.
Protocol:
-
Sample Preparation: The photosensitizer is dissolved in a suitable solvent, such as dimethylformamide (DMF), at a known concentration.
-
Excitation: The solution is irradiated with a light source corresponding to the photosensitizer's absorption maximum.
-
Detection: A sensitive near-infrared detector is used to measure the characteristic luminescence of singlet oxygen at approximately 1270 nm.
-
Quantification: The quantum yield is calculated by comparing the luminescence intensity of the sample to that of a standard photosensitizer with a known ΦΔ value under identical conditions. The use of a singlet oxygen quencher, such as sodium azide, can confirm the generation of singlet oxygen.[1]
Cellular Uptake Studies
Evaluating the extent and mechanism of cellular uptake is essential for understanding a photosensitizer's bioavailability and tumor selectivity.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., A549, CT26) are cultured in appropriate media.[8]
-
Incubation: The cells are incubated with the photosensitizer at a specific concentration for various time points.
-
Quantification: After incubation, the cells are washed to remove any unbound photosensitizer. The intracellular concentration of the photosensitizer is then determined by lysing the cells and measuring the fluorescence intensity of the lysate using a spectrofluorometer.[9]
-
Localization: Confocal microscopy can be used to visualize the subcellular localization of the photosensitizer.
In Vitro Cytotoxicity Assay (MTT Assay)
The phototoxicity of a photosensitizer is assessed by measuring its ability to kill cancer cells upon light activation. The MTT assay is a widely used colorimetric method to determine cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer for a predetermined period.
-
Irradiation: The cells are then exposed to a light source with a wavelength specific to the photosensitizer's absorption peak at a defined light dose.
-
MTT Assay: Following irradiation and a further incubation period, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell growth, is then calculated.[10]
Visualizing PDT Mechanisms and Workflows
To further elucidate the processes involved in PDT, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway.
Concluding Remarks
The selection of an appropriate photosensitizer is a critical determinant of the success of photodynamic therapy. Photofrin®, Verteporfin, and Talaporfin Sodium each offer distinct advantages and have established roles in clinical practice. While Photofrin® paved the way for PDT, second-generation photosensitizers like Verteporfin and Talaporfin Sodium exhibit improved properties such as deeper tissue penetration and reduced side effects. The choice of photosensitizer will ultimately depend on the specific clinical indication, tumor characteristics, and desired therapeutic outcome. This guide provides a foundational comparison to assist researchers in navigating the complex landscape of porphyrin-based compounds and in designing future generations of more effective photosensitizers. Further head-to-head preclinical and clinical studies are warranted to directly compare the efficacy of these agents under standardized conditions.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Comparative Study of Near-Infrared Photoimmunotherapy and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Photophysical Data: A Comparative Guide for Porphyrin-Based Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide is intended to serve as a valuable resource for researchers by providing not only a summary of key photophysical data but also detailed experimental protocols for independent verification. Understanding these parameters is crucial for predicting and optimizing the photodynamic efficiency of new and existing photosensitizers.
Comparative Photophysical Data
The efficacy of a photosensitizer in PDT is largely determined by its photophysical properties, including its ability to absorb light at specific wavelengths (molar extinction coefficient), its efficiency in emitting light as fluorescence (fluorescence quantum yield), and, most critically, its capacity to generate cytotoxic singlet oxygen (singlet oxygen quantum yield). The table below summarizes these key parameters for Protoporphyrin IX, Hematoporphyrin Derivative, and Photofrin® in relevant solvents.
| Photosensitizer | Solvent | Molar Extinction Coefficient (ε) at Soret Peak (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Protoporphyrin IX | Ethanol | Not specified | Not specified | 0.92[1] |
| Toluene | Not specified | Not specified | 0.68[1] | |
| Protoporphyrin IX Dimethyl Ester | Chloroform | 171,000 at 407 nm | 0.06 | Not specified |
| Methanol | 166,000 at 408 nm[2] | Not specified | Not specified | |
| Hematoporphyrin Derivative (HpD) | Methanol | Not specified | Not specified | 0.64[3] |
| Water (pH 7.4) | Not specified | Not specified | 0.64 (monomers), 0.11 (dimers)[3] | |
| Photofrin® | Ethanol | Not specified | Not specified | 0.80[1] |
| D₂O | Not specified | Not specified | 0.15[1] |
Experimental Protocols
Accurate and reproducible measurement of photophysical data is essential for the validation of photosensitizer performance. The following sections detail the standard methodologies for determining molar extinction coefficient, fluorescence quantum yield, and singlet oxygen quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the photosensitizer of a known concentration in a suitable solvent.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax) in the Soret band.
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It is typically determined by a comparative method using a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and an absorption and emission profile that is similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)
where:
-
Φf,std is the fluorescence quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a critical parameter for PDT as it quantifies the efficiency of the photosensitizer in producing the cytotoxic agent, singlet oxygen (¹O₂). This can be determined directly by measuring the near-infrared phosphorescence of ¹O₂ at ~1270 nm or indirectly using a chemical trap.
Direct Detection Protocol (Near-Infrared Phosphorescence):
-
Instrumentation: A highly sensitive, time-resolved near-infrared spectrometer is required.
-
Sample Preparation: Prepare a solution of the photosensitizer in an air-saturated solvent. A reference photosensitizer with a known ΦΔ (e.g., phenalenone) is used for comparison.
-
Measurement: The sample is excited with a pulsed laser, and the time-resolved phosphorescence of singlet oxygen at ~1270 nm is detected.
-
Data Analysis: The singlet oxygen quantum yield of the sample is calculated by comparing the intensity of its phosphorescence signal to that of the reference under identical conditions.
Indirect Detection Protocol (Chemical Trapping):
-
Selection of a Chemical Trap: A molecule that reacts specifically with singlet oxygen is used. 1,3-Diphenylisobenzofuran (DPBF) is a common choice, as its reaction with ¹O₂ can be monitored by the decrease in its absorbance or fluorescence.
-
Sample Preparation: Prepare a solution containing the photosensitizer and the chemical trap in a suitable solvent.
-
Irradiation and Monitoring: The solution is irradiated with light at a wavelength absorbed by the photosensitizer but not by the trap. The decrease in the concentration of the trap is monitored over time using UV-Vis spectrophotometry or fluorimetry.
-
Data Analysis: The rate of consumption of the trap is proportional to the rate of singlet oxygen production. By comparing this rate to that obtained with a reference photosensitizer of known ΦΔ, the singlet oxygen quantum yield of the sample can be determined.
Signaling Pathway in Photodynamic Therapy
Photodynamic therapy induces cell death through various mechanisms, including apoptosis, necrosis, and autophagy. A key signaling pathway implicated in the cellular response to PDT-induced stress is the PI3K/AKT/mTOR pathway, which plays a central role in cell survival, proliferation, and growth.[4][5][6][7] Inhibition of this pathway can enhance the efficacy of PDT.
Caption: PI3K/AKT/mTOR signaling pathway in PDT.
Experimental Workflow for Photophysical Characterization
The systematic evaluation of a novel photosensitizer involves a series of well-defined experimental steps to determine its key photophysical parameters. This workflow ensures that the data obtained is reliable and allows for a meaningful comparison with existing compounds.
Caption: Workflow for photophysical characterization.
References
- 1. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions [mdpi.com]
- 2. PhotochemCAD | Protoporphyrin IX dimethyl ester [photochemcad.com]
- 3. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Signaling Pathway in Cancer Targets Photodynamic Therapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Guide for Laboratory Professionals
For Immediate Reference: Waste Classification and Initial Actions
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, this compound must be handled as a hazardous waste of unknown toxicity. The immediate operational plan is to segregate, securely contain, and clearly label all waste streams. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
Hazard Assessment and Waste Characterization
Key potential hazards include:
-
Toxicity: The toxicological properties are unknown. As a precaution, the compound should be treated as toxic.
-
Reactivity: The vinyl group may be susceptible to polymerization. Avoid mixing with strong oxidizing agents, acids, or bases unless part of a validated neutralization protocol.
-
Environmental Hazard: Porphyrins are colored compounds and can have environmental persistence. Discharge to the environment must be strictly avoided.
Waste Segregation and Containerization
Proper segregation is the first critical step in the disposal workflow. Different waste streams must be kept separate to prevent dangerous reactions and to facilitate proper disposal.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, weighing paper, pipette tips) | Lined, puncture-resistant container with a secure lid. | "Hazardous Waste - Solid"; "this compound Contaminated Debris"; Date of accumulation start. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Chemically resistant (e.g., glass or polyethylene) bottle with a screw cap. | "Hazardous Waste - Liquid"; List of all chemical components and their approximate concentrations; "this compound Solution"; Date of accumulation start. |
| Sharps Waste (e.g., contaminated needles, scalpels) | Approved, puncture-proof sharps container. | "Hazardous Waste - Sharps"; "Biohazard" symbol if applicable; "this compound Contaminated Sharps". |
| Aqueous Waste (if generated separately and pH is neutral) | Separate, clearly marked aqueous waste container. | "Hazardous Waste - Aqueous"; "this compound Aqueous Solution"; List of all solutes. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers handling waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).
Step 2: Waste Collection at the Point of Generation
-
Place designated, pre-labeled waste containers in the immediate work area.
-
Dispose of contaminated materials directly into the appropriate container. Do not allow waste to accumulate on benchtops.
Step 3: Handling Solid Waste
-
Carefully place all solid waste contaminated with the porphyrin into the designated solid waste container.
-
Ensure the container is securely closed when not in use.
Step 4: Handling Liquid Waste
-
Collect all liquid waste containing the porphyrin in a designated liquid waste container.
-
Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Keep the container tightly capped when not actively adding waste.
Step 5: Rinsing Contaminated Glassware
-
The initial rinse of any glassware that has come into contact with the porphyrin must be collected as hazardous waste.
-
Subsequent rinses, if the initial rinse was thorough, may be disposed of as regular laboratory wastewater, pending local regulations. For acutely hazardous materials, triple rinsing with collection of all rinsates is required. Given the unknown toxicity, treating the first rinse as hazardous is a prudent minimum.
Step 6: Storage Pending Disposal
-
Store all waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel and away from sources of ignition or high traffic.
-
Ensure all containers are properly labeled and closed.
Step 7: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical waste down the drain or in the regular trash.
Emergency Procedures for Spills
In the event of a spill, the following immediate actions should be taken:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of inhalation.
-
If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Wear appropriate PPE , including respiratory protection if necessary, during cleanup.
-
Collect all cleanup materials (absorbents, contaminated gloves, etc.) in a sealed, labeled hazardous waste container.
-
Contact your EHS office for guidance and to report the spill.
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
